Chroman 1 dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H30Cl2N4O4 |
|---|---|
Molecular Weight |
509.4 g/mol |
IUPAC Name |
(3S)-N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C24H28N4O4.2ClH/c1-28(2)8-9-31-23-12-16(19-13-25-26-14-19)4-6-21(23)27-24(29)18-10-17-11-20(30-3)5-7-22(17)32-15-18;;/h4-7,11-14,18H,8-10,15H2,1-3H3,(H,25,26)(H,27,29);2*1H/t18-;;/m0../s1 |
InChI Key |
BZROBPNUVVJVJQ-NTEVMMBTSA-N |
Isomeric SMILES |
CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)[C@H]3CC4=C(C=CC(=C4)OC)OC3.Cl.Cl |
Canonical SMILES |
CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)C3CC4=C(C=CC(=C4)OC)OC3.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Chroman 1 Dihydrochloride: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chroman 1 dihydrochloride is a highly potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It exhibits exceptional potency, particularly for the ROCK2 isoform, with picomolar efficacy. This high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of the ROCK signaling pathway. The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding pocket of ROCK, which in turn blocks the phosphorylation of its downstream substrates. This leads to the modulation of a variety of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and apoptosis. Notably, the inhibition of ROCK by Chroman 1 has been shown to influence other critical signaling pathways, including the Transforming Growth Factor-β (TGF-β)/Smad and Wnt/β-catenin pathways, highlighting its potential for broad therapeutic applications. This document provides a comprehensive overview of the mechanism of action of this compound, including its target profile, downstream cellular effects, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Potent and Selective ROCK Inhibition
This compound is a potent inhibitor of both ROCK1 and ROCK2, with a significantly higher affinity for ROCK2.[1][2] It also demonstrates inhibitory activity against Myotonic Dystrophy Kinase-related Cdc42-binding Kinase (MRCK), albeit at a much lower potency.[1] The inhibitory action of Chroman 1 is achieved by blocking the ATP-binding site of the kinase, thereby preventing the transfer of phosphate to its substrates.[3]
Kinase Inhibition Profile
The inhibitory potency of this compound against its primary targets has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | IC50 Value |
| ROCK2 | 1 pM |
| ROCK1 | 52 pM |
| MRCK | 150 nM |
| Data sourced from multiple suppliers and research articles.[1][2] |
Key Signaling Pathways Modulated by this compound
The primary consequence of ROCK inhibition by Chroman 1 is the disruption of the RhoA/ROCK signaling cascade, which has wide-ranging effects on cellular function. Furthermore, emerging evidence indicates significant crosstalk between the ROCK pathway and other fundamental signaling networks, namely the TGF-β/Smad and Wnt/β-catenin pathways.
The RhoA/ROCK Signaling Pathway
The RhoA/ROCK pathway is a central regulator of the actin cytoskeleton.[4] Upon activation by upstream signals, the small GTPase RhoA binds to and activates ROCK. Activated ROCK then phosphorylates a number of downstream targets, leading to increased actomyosin contractility and changes in cell morphology and motility.[4] Chroman 1, by inhibiting ROCK, effectively blocks these downstream events.
A key downstream effect of ROCK activation is the inhibition of Myosin Light Chain Phosphatase (MLCP) and the direct phosphorylation of Myosin Light Chain (MLC).[4] This leads to an increase in phosphorylated MLC (pMLC), which promotes the assembly of actin-myosin filaments and cellular contraction. Chroman 1 has been shown to effectively inhibit the phosphorylation of MLC in a cellular context, with an IC50 value of less than 4 nM.[5]
Crosstalk with the TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and extracellular matrix production.[6] Recent studies have revealed that ROCK2 can negatively regulate TGF-β signaling by promoting the lysosomal degradation of TGF-β type I receptors.[1][7] By inhibiting ROCK2, Chroman 1 may therefore potentiate TGF-β signaling, a mechanism that could have significant implications in both normal physiology and disease.
Crosstalk with the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental to embryonic development and tissue homeostasis.[8] There is evidence to suggest that the RhoA/ROCK pathway can act as a negative regulator of canonical Wnt signaling.[9] Specifically, activation of RhoA/ROCK can lead to the destabilization and subsequent degradation of β-catenin, the central mediator of the canonical Wnt pathway.[9] Therefore, by inhibiting ROCK, Chroman 1 may lead to the stabilization and nuclear accumulation of β-catenin, thereby activating Wnt target gene expression.
Cellular Effects and Applications
The potent inhibition of ROCK signaling by this compound translates into a range of significant cellular effects, making it a valuable reagent in various research applications, particularly in the field of stem cell biology.
Promotion of Stem Cell Survival
One of the most well-documented applications of Chroman 1 is its ability to enhance the survival of human pluripotent stem cells (hPSCs), especially after single-cell dissociation, a process that typically induces high rates of apoptosis (anoikis).[6][10] This pro-survival effect is a direct consequence of ROCK inhibition, which prevents the hyperactivation of the actin-myosin cytoskeleton that leads to membrane blebbing and cell death.[6] Chroman 1 is a key component of the CEPT cocktail, a combination of small molecules (Chroman 1, Emricasan, Polyamines, and trans-ISRIB) that dramatically improves the viability and cloning efficiency of hPSCs.[10]
Inhibition of Apoptosis
In addition to its role in preventing anoikis, Chroman 1 has been shown to inhibit other forms of apoptosis. For instance, treatment of human pluripotent stem cells with 50 nM Chroman 1 for 24 hours was found to inhibit the activation of caspase-3/7, key executioner caspases in the apoptotic cascade.[1]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the ability of Chroman 1 to inhibit the phosphorylation of a substrate by a specific kinase (e.g., ROCK1, ROCK2).
Materials:
-
Purified recombinant kinase (ROCK1, ROCK2, etc.)
-
Kinase-specific substrate (e.g., Myelin Basic Protein)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)
-
This compound stock solution (in DMSO)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and vials
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a microcentrifuge tube, combine the kinase, substrate, and the appropriate dilution of Chroman 1 or vehicle (DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of Chroman 1 and determine the IC50 value by non-linear regression analysis.
Cell-Based Myosin Light Chain Phosphorylation Assay (Western Blot)
This assay determines the effect of Chroman 1 on the phosphorylation of Myosin Light Chain (MLC) in a cellular context.
Materials:
-
Cell line of interest (e.g., A7r5 rat aortic smooth muscle cells)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MLC (Ser19), anti-total MLC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MLC overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total MLC to normalize for protein loading.
-
Quantify the band intensities and calculate the ratio of phospho-MLC to total MLC for each treatment condition.
Conclusion
This compound is a powerful and highly selective research tool for the investigation of ROCK signaling. Its primary mechanism of action, the potent inhibition of ROCK1 and particularly ROCK2, leads to a cascade of downstream effects, most notably the modulation of the actin cytoskeleton. The emerging understanding of the crosstalk between the ROCK pathway and other critical signaling networks, such as TGF-β/Smad and Wnt/β-catenin, further underscores the broad biological significance of this inhibitor. The detailed experimental protocols provided herein offer a foundation for researchers to further elucidate the intricate roles of ROCK signaling in health and disease, and to explore the therapeutic potential of selective ROCK inhibition.
References
- 1. scilit.com [scilit.com]
- 2. protein.bio.msu.ru [protein.bio.msu.ru]
- 3. Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. RhoA/Rock activation represents a new mechanism for inactivating Wnt/β-catenin signaling in the aging-associated bone loss — BIOQUANT [bioquant.com]
- 6. researchgate.net [researchgate.net]
- 7. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule-mediated TGFβ Type II receptor degradation promotes cardiomyogenesis in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RhoA/Rock activation represents a new mechanism for inactivating Wnt/β-catenin signaling in the aging-associated bone loss - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crosstalk between signaling pathways (Rho/ROCK, TGF-β and Wnt/β-Catenin Pathways/ PI3K-AKT-mTOR) in Cataract: A Mechanistic Exploration and therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Chroman 1 Dihydrochloride in Inhibiting Caspase-3/7 Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Chroman 1 dihydrochloride, a highly potent and selective small molecule inhibitor, and its role in the downstream inhibition of caspase-3/7 activation. We will explore its mechanism of action, present quantitative data on its inhibitory activity, detail relevant experimental protocols, and visualize the associated cellular pathways and workflows.
Introduction to this compound
This compound is a highly potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2][3] Its primary mechanism of action is blocking the ATP-binding site of ROCK, thereby inhibiting its kinase activity.[4] This compound has demonstrated significantly greater potency for ROCK2 over ROCK1 and remarkable selectivity against a wide range of other kinases, making it a precise tool for cellular research and a potential candidate for therapeutic development.[1][3][5][6] The inhibition of the ROCK pathway by Chroman 1 has been shown to protect cells from apoptosis, a process in which caspase-3 and caspase-7 play a crucial executive role.[7]
The Central Role of Caspase-3 and Caspase-7 in Apoptosis
Caspase-3 and Caspase-7 are members of the cysteine-aspartic acid protease (caspase) family and are considered the primary "executioner" caspases in the apoptotic pathway.[8][9] Both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic signaling pathways converge on the activation of these two caspases.[8][9][10][11] Once activated, caspase-3 and -7 cleave a multitude of cellular protein substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[8][10][11]
Mechanism of Action: How Chroman 1 Inhibits Caspase-3/7 Activation
Chroman 1 is not a direct inhibitor of caspases. Instead, its inhibitory effect on caspase-3/7 activation is a downstream consequence of its potent inhibition of the ROCK pathway. The ROCK signaling cascade is heavily involved in cellular processes that can lead to apoptosis, such as cell contraction and membrane blebbing, particularly in response to cellular stress like dissociation or cryopreservation.[7]
By inhibiting ROCK, Chroman 1 effectively mitigates these pro-apoptotic signals. This protection from cellular stress prevents the upstream activation of the apoptotic cascade, thereby reducing the subsequent cleavage and activation of the executioner caspase-3 and caspase-7.[1][5] Studies have explicitly shown that treatment with Chroman 1 at nanomolar concentrations inhibits caspase-3/7 activation and reduces apoptosis in sensitive cell types like human pluripotent stem cells (hPSCs).[1][5][7]
Data Presentation: Quantitative Analysis of Chroman 1 Activity
The potency and selectivity of Chroman 1 have been quantified through various kinase assays. The following tables summarize the key inhibitory concentrations (IC₅₀) and observed cellular effects.
Table 1: Inhibitory Potency (IC₅₀) of Chroman 1 Against Key Kinases
| Target Kinase | IC₅₀ Value | Reference(s) |
| ROCK2 | 1 pM | [1][3][4][6] |
| ROCK1 | 52 pM | [1][3][4][6] |
| MRCK | 150 nM | [1][4][6] |
| PKA | >20,000 nM | [2][3][6] |
| AKT1 | >20,000 nM | [3][6] |
Table 2: Cellular Effects of Chroman 1 on Apoptosis and Caspase Activity
| Cell Type | Concentration | Duration | Observed Effect | Reference(s) |
| Human Pluripotent Stem Cells | 50 nM | 24 hours | Reduced number of apoptotic cells and reduced caspase-3/7 activation. | [1][5] |
Experimental Protocols: Measuring Caspase-3/7 Inhibition
A common method to quantify the effect of an inhibitor like Chroman 1 on apoptosis is to measure the activity of caspase-3 and -7 directly in cell culture. Luminescent or fluorescent-based assays are widely used for their high sensitivity and suitability for high-throughput screening.[12]
Protocol: Homogeneous Luminescent Caspase-3/7 Activity Assay
This protocol provides a general framework for assessing caspase-3/7 activity in cells treated with Chroman 1.
Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[11] In the presence of active caspase-3/7, the substrate is cleaved, releasing a substrate for luciferase. This enzymatic reaction generates a luminescent signal that is proportional to the amount of caspase activity.
Materials:
-
Cells of interest plated in white-walled, clear-bottom 96-well plates suitable for luminescence readings.
-
This compound stock solution (e.g., in DMSO).
-
Apoptosis-inducing agent (e.g., Staurosporine) for positive controls.
-
Cell culture medium.
-
Luminescent Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7).
-
Plate shaker.
-
Luminometer capable of reading multi-well plates.
Methodology:
-
Cell Plating: Seed adherent cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to attach overnight.[13] For suspension cells, plate them on the day of the experiment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the desired final concentrations to the appropriate wells. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Induction of Apoptosis: To positive control wells and experimental wells, add a known apoptosis-inducing agent. A set of wells should be left as untreated (no inducer, no Chroman 1) and another with only the inducer (positive control).
-
Incubation: Incubate the plate for a period sufficient to induce apoptosis (typically 4-24 hours), depending on the cell type and inducer used.
-
Assay Reagent Preparation: Reconstitute the luminescent caspase-3/7 assay reagent according to the manufacturer's instructions.[12][14] Allow it to equilibrate to room temperature before use.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of the caspase-3/7 reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[14]
-
Mixing: Place the plate on a plate shaker and mix gently at 300-500 rpm for 30-60 seconds to ensure cell lysis and complete mixing.[14]
-
Signal Stabilization: Incubate the plate at room temperature for 1-3 hours, protected from light, to allow the luminescent signal to stabilize.
-
Measurement: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence (from cell-free wells) from all experimental readings. Plot the luminescence signal against the concentration of Chroman 1 to determine its inhibitory effect on caspase-3/7 activation.
Conclusion
This compound is a powerful and highly selective ROCK inhibitor. Its role in the inhibition of caspase-3/7 activation is an indirect but significant consequence of its primary mechanism. By blocking the pro-apoptotic signals mediated by the ROCK pathway, Chroman 1 effectively enhances cell survival and reduces the activation of executioner caspases. This makes it an invaluable reagent for research applications requiring the mitigation of apoptosis, such as in the culture and manipulation of pluripotent stem cells and other sensitive cell types.[3][7][15] The detailed protocols and quantitative data provided herein serve as a comprehensive resource for scientists and researchers aiming to utilize Chroman 1 in their studies of apoptosis and cell survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Chroman 1 | Rho-Kinases | Tocris Bioscience [tocris.com]
- 4. ROCK inhibitor Chroman 1, Purity ≥98% - CD BioGlyco [bioglyco.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chroman 1 | ROCK inhibitor | Captivate Bio [captivatebio.com]
- 7. Chroman 1 - Superior ROCK Inhibitor for Cell Survival [captivatebio.com]
- 8. rupress.org [rupress.org]
- 9. pnas.org [pnas.org]
- 10. The molecular mechanism and evolutionary divergence of caspase 3/7-regulated gasdermin E activation [elifesciences.org]
- 11. researchgate.net [researchgate.net]
- 12. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. promega.com [promega.com]
- 15. WO2020077266A1 - Compositions and methods for cell culture - Google Patents [patents.google.com]
Investigating the Structure-Activity Relationship of Chroman 1 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chroman 1 dihydrochloride has emerged as a highly potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of the actin cytoskeleton. Its remarkable potency and isoform selectivity make it a valuable tool for studying cellular processes governed by ROCK signaling and a promising starting point for the development of therapeutics targeting ROCK-related pathologies. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, details relevant experimental methodologies, and explores its interaction with key signaling pathways.
Structure-Activity Relationship of this compound
The inhibitory activity of this compound is intrinsically linked to its distinct chemical architecture. The core of its structure is a chroman ring system, and the spatial arrangement of its substituents is critical for its potent and selective inhibition of ROCK kinases.
A pivotal aspect of the SAR of Chroman 1 is the stereochemistry at the C3 position of the chroman ring. Asymmetric synthesis and subsequent biological evaluation of both enantiomers have demonstrated that the (S)-enantiomer is the eutomer, exhibiting significantly greater inhibitory potency against ROCK compared to its (R)-counterpart.[1] This stereochemical preference underscores the importance of a precise three-dimensional fit within the ATP-binding pocket of the ROCK kinase domain for effective inhibition.
Furthermore, studies on a series of amide-chroman derivatives have shed light on the structural features governing isoform selectivity. Molecular docking studies suggest that hydrophobic interactions play a crucial role in the high potency and selectivity of these compounds.[2][3] Specifically, the interactions with key amino acid residues, such as Lys105 in ROCK1 and Lys121 in ROCK2, are thought to be determinants of the observed isoform preference.[3]
Quantitative Biological Activity
The inhibitory potency of this compound has been quantified against ROCK1 and ROCK2, as well as other related kinases, to establish its selectivity profile. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | IC50 (pM) | Selectivity (fold vs. ROCK1) |
| ROCK2 | 1[4] | 52 |
| ROCK1 | 52[4] | 1 |
| Kinase Target | IC50 (nM) |
| MRCK | 150[4] |
| PKA | >20000[4] |
| AKT1 | >20000[4] |
Table 1: Inhibitory potency and selectivity of this compound.
Experimental Protocols
In Vitro ROCK2 Kinase Inhibition Assay (Representative Protocol)
This protocol is a representative example of an in vitro kinase assay to determine the IC50 of an inhibitor like this compound. Specific conditions may vary based on the available commercial assay kits (e.g., from Cell Biolabs, Sigma-Aldrich, or BPS Bioscience).[2][5][6]
Principle: The assay measures the phosphorylation of a specific substrate by ROCK2 in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically quantified using an antibody that recognizes the phosphorylated substrate, often in an ELISA-based format.
Materials:
-
Recombinant active ROCK2 enzyme
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM Na3VO4, 50 mM β-glycerophosphate, 2 mM DTT)
-
ATP solution
-
ROCK substrate (e.g., recombinant MYPT1) pre-coated on a 96-well plate
-
This compound stock solution (in DMSO)
-
Anti-phospho-MYPT1 (Thr696) antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 N H2SO4)
-
Wash buffer (e.g., TBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in kinase assay buffer.
-
Reaction Setup: Add the diluted inhibitor solutions to the wells of the MYPT1-coated plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add the diluted ROCK2 enzyme to all wells except the negative control.
-
Initiation of Reaction: Start the kinase reaction by adding the ATP solution to all wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Washing: Stop the reaction by washing the plate multiple times with wash buffer to remove the reaction mixture.
-
Primary Antibody Incubation: Add the anti-phospho-MYPT1 antibody to each well and incubate at room temperature for 1 hour.
-
Washing: Wash the plate to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate at room temperature for 1 hour.
-
Washing: Wash the plate to remove unbound secondary antibody.
-
Detection: Add the TMB substrate and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Myosin Light Chain (MLC) Phosphorylation Assay (Representative Protocol)
This protocol describes a general method to assess the effect of a ROCK inhibitor on MLC phosphorylation in a cellular context.[7]
Principle: ROCK phosphorylates and inactivates myosin phosphatase, leading to an increase in the phosphorylation of myosin light chain (MLC). Inhibition of ROCK activity by this compound is expected to decrease the levels of phosphorylated MLC (pMLC). This can be quantified using an in-cell ELISA or Western blotting.
Materials:
-
Cell line expressing endogenous ROCK (e.g., A7r5 rat aortic smooth muscle cells)
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer (for Western blot)
-
Fixation and permeabilization buffers (for in-cell ELISA)
-
Primary antibodies: anti-phospho-MLC (Thr18/Ser19) and a loading control (e.g., anti-GAPDH or total MLC)
-
Secondary antibodies (HRP- or fluorophore-conjugated)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence or fluorescence imaging system
Procedure (In-Cell ELISA):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified time.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them (e.g., with 0.1% Triton X-100).
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with the anti-phospho-MLC antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a labeled secondary antibody.
-
Detection: Add a suitable substrate for the secondary antibody label (e.g., a fluorescent substrate) and measure the signal using a microplate reader.
-
Normalization: Normalize the pMLC signal to the cell number (e.g., by staining with a nuclear dye like DAPI).
Signaling Pathway Interactions
This compound, as a potent ROCK inhibitor, is expected to modulate signaling pathways downstream of ROCK. One of the key pathways influenced by ROCK is the Transforming Growth Factor-β (TGF-β)/Smad pathway.
The interplay between ROCK and TGF-β/Smad signaling is complex and can be context-dependent.[8][9] TGF-β signaling is initiated by the binding of a TGF-β ligand to its receptor, leading to the phosphorylation of Smad2 and Smad3 (pSmad2/3). These activated Smads then form a complex with Smad4 and translocate to the nucleus to regulate gene expression.[10][11]
ROCK can influence this pathway at multiple levels. In some cellular contexts, ROCK inhibition has been shown to enhance TGF-β-induced Smad2/3 phosphorylation and nuclear translocation, thereby promoting certain TGF-β responses.[12] Conversely, other studies have indicated that ROCK2 can act as a negative regulator of the TGF-β signaling pathway.[8] The effect of ROCK inhibition on TGF-β signaling can also be isoform-specific, with ROCK1 and ROCK2 potentially having opposing effects.[9] Therefore, the precise impact of this compound on the TGF-β/Smad pathway is likely to be cell-type and stimulus-dependent.
Conclusion
This compound is a powerful research tool characterized by its high potency and selectivity for ROCK2. The structure-activity relationship studies have highlighted the critical role of the (S)-stereochemistry at the C3 position of the chroman core for its inhibitory activity. The provided representative experimental protocols offer a framework for the in vitro and cellular characterization of Chroman 1 and similar ROCK inhibitors. The intricate relationship between ROCK signaling and the TGF-β/Smad pathway suggests that this compound could be instrumental in dissecting the context-specific roles of ROCK in various physiological and pathological processes. Further investigation into these complex interactions will be crucial for realizing the full therapeutic potential of targeting the ROCK pathway.
References
- 1. Linking TGF-beta-mediated Cdc25A inhibition and cytoskeletal regulation through RhoA/p160(ROCK) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. Chroman 1 | ROCK inhibitor | Captivate Bio [captivatebio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Rho-Kinase 1/2 Inhibition Prevents Transforming Growth Factor-β-Induced Effects on Pulmonary Remodeling and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. opposing-effects-of-rho-associated-coiled-coil-kinase-1-rock1-and-rock2-on-tgf-smad-signaling - Ask this paper | Bohrium [bohrium.com]
- 10. TGF-β induces Smad2 Phosphorylation, ARE Induction, and Trophoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Transforming Growth Factor-β/Smad Signaling Improves Regeneration of Small-for-Size Rat Liver Grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rho/ROCK Inhibition Promotes TGF-β3-Induced Tenogenic Differentiation in Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Chroman 1 Dihydrochloride: A Deep Dive into its Potent Inhibition of the RhoA/ROCK Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Chroman 1 dihydrochloride, a highly potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). We delve into its mechanism of action, focusing on its effects on the RhoA/ROCK signaling pathway, a critical regulator of various cellular processes. This document summarizes key quantitative data, provides detailed experimental protocols for assessing pathway modulation, and visualizes the core signaling cascade and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals investigating therapeutic applications of ROCK inhibition.
Introduction to the RhoA/ROCK Signaling Pathway
The RhoA/ROCK signaling pathway is a fundamental cellular signaling cascade that plays a pivotal role in regulating a wide array of cellular functions. The pathway is initiated by the activation of the small GTPase, RhoA. In its active, GTP-bound state, RhoA interacts with and activates its downstream effector, ROCK. ROCK, a serine/threonine kinase, exists in two isoforms, ROCK1 and ROCK2. Activated ROCK phosphorylates numerous substrates, leading to the regulation of actin cytoskeleton dynamics, cell adhesion, migration, proliferation, and apoptosis.[1][2][3] Dysregulation of the RhoA/ROCK pathway has been implicated in the pathophysiology of various diseases, including cardiovascular disorders, cancer, and neurodegenerative diseases, making it a prime target for therapeutic intervention.
This compound: A Potent and Selective ROCK Inhibitor
This compound has emerged as a highly potent and selective inhibitor of ROCK, demonstrating significantly greater potency against ROCK2 compared to ROCK1.[4][5] Its high selectivity minimizes off-target effects, making it a valuable tool for both basic research and as a potential therapeutic agent.[6]
Quantitative Analysis of this compound Activity
The inhibitory activity of this compound has been quantified against several kinases, highlighting its potency and selectivity for the ROCK isoforms.
| Target Kinase | IC50 Value | Reference |
| ROCK2 | 1 pM | [4][5] |
| ROCK1 | 52 pM | [4][5] |
| MRCKα (Cdc42-binding kinase) | 127 nM / 150 nM | [4][5][7] |
| PKA (Protein Kinase A) | 1,740 nM / >20,000 nM | [6][7] |
| AKT1 | >20,000 nM | [6] |
| MLC (Myosin Light Chain) Phosphorylation (Cell-based assay) | <4 nM | [7][8] |
Table 1: Inhibitory Potency of this compound against Various Kinases. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. The data demonstrates the exceptional potency of Chroman 1 for ROCK2 and its high selectivity over other related kinases.
Visualizing the RhoA/ROCK Signaling Pathway and Inhibition by Chroman 1
The following diagram illustrates the core components of the RhoA/ROCK signaling pathway and the point of intervention for this compound.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to assess the effect of compounds like this compound on the RhoA/ROCK pathway.
RhoA Activation Assay (Pull-down Method)
This assay is designed to specifically isolate and quantify the active, GTP-bound form of RhoA from cell or tissue lysates.
Principle: Active RhoA-GTP binds with high affinity to the Rho-binding domain (RBD) of its effector proteins, such as Rhotekin. This interaction is utilized to selectively pull down active RhoA using RBD-conjugated agarose beads. The amount of pulled-down RhoA is then quantified by Western blotting.[9][10]
Materials:
-
RhoA Activation Assay Kit (containing Rhotekin-RBD agarose beads, lysis/wash buffer, and positive/negative controls)
-
Cell or tissue samples
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membranes
-
Primary antibody against RhoA
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Gel imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluence and treat with this compound or other compounds for the specified time and concentration.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Pull-down of Active RhoA:
-
Normalize the protein concentration of all samples with lysis buffer.
-
To 500-800 µg of total protein, add an appropriate volume of Rhotekin-RBD agarose beads.
-
Incubate the mixture at 4°C for 1 hour with gentle agitation.
-
-
Washing:
-
Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the beads three times with 0.5 mL of wash buffer, centrifuging and aspirating the supernatant after each wash.
-
-
Elution and Sample Preparation:
-
After the final wash, remove all supernatant.
-
Resuspend the bead pellet in 2X SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes to elute the bound proteins.
-
Centrifuge briefly to pellet the beads.
-
-
Western Blot Analysis:
-
Load the supernatant (containing the pulled-down active RhoA) and an aliquot of the total cell lysate onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for RhoA.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for active RhoA and total RhoA. The level of RhoA activation is expressed as the ratio of active RhoA to total RhoA.
ROCK Activity Assay (In Vitro Kinase Assay)
This assay measures the kinase activity of ROCK by quantifying the phosphorylation of a specific substrate.
Principle: This enzyme immunoassay detects the phosphorylation of a ROCK substrate, typically the Myosin Phosphatase Target subunit 1 (MYPT1), at a specific threonine residue (Thr696).[11][12] The assay can be performed with purified ROCK enzyme or with ROCK immunoprecipitated from cell or tissue lysates.
Materials:
-
ROCK Activity Assay Kit (containing MYPT1-coated microplate, active ROCK enzyme control, kinase reaction buffer, anti-phospho-MYPT1 antibody, HRP-conjugated secondary antibody, and substrate)
-
Cell or tissue lysates (or purified ROCK enzyme)
-
ATP solution
-
Stop solution
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates as described in the RhoA activation assay protocol, or use a purified active ROCK enzyme.
-
Kinase Reaction:
-
Add the sample (cell lysate or purified ROCK) to the wells of the MYPT1-coated microplate.
-
Include a positive control (active ROCK enzyme) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding the kinase reaction buffer containing ATP.
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
-
Stopping the Reaction: Stop the kinase reaction by adding a stop solution (e.g., EDTA) or by washing the wells.
-
Detection of Phosphorylation:
-
Wash the wells three times with the provided wash buffer.
-
Add the diluted anti-phospho-MYPT1 (Thr696) antibody to each well and incubate at room temperature for 1 hour.
-
Wash the wells again three times.
-
Add the diluted HRP-conjugated secondary antibody and incubate at room temperature for 1 hour.
-
Wash the wells a final three times.
-
-
Signal Development and Measurement:
-
Add the chromogenic substrate (e.g., TMB) to each well and incubate until a color change is observed.
-
Stop the color development by adding a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the amount of phosphorylated MYPT1, which reflects the ROCK activity in the sample.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for investigating the effects of a compound like this compound on the RhoA/ROCK signaling pathway.
Conclusion
This compound is a powerful and selective tool for the investigation of the RhoA/ROCK signaling pathway. Its exceptional potency for ROCK2 makes it a valuable compound for dissecting the specific roles of this isoform in health and disease. The detailed protocols and workflows provided in this guide are intended to support the research community in further exploring the therapeutic potential of ROCK inhibition. As our understanding of the intricacies of the RhoA/ROCK pathway grows, so too will the opportunities for developing novel and effective treatments for a wide range of debilitating conditions.
References
- 1. Quantitation of RhoA activation: differential binding to downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RhoA/ROCK Pathway Activation is Regulated by AT1 Receptor and Participates in Smooth Muscle Migration and Dedifferentiation via Promoting Actin Cytoskeleton Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine-induced biphasic activation of RhoA allows for persistent RhoA signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Chroman 1 | ROCK inhibitor | Captivate Bio [captivatebio.com]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. RhoA activation assay [bio-protocol.org]
- 10. Rho activation assay [bio-protocol.org]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. content.abcam.com [content.abcam.com]
Chroman 1 Dihydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chroman 1 dihydrochloride has emerged as a highly potent and selective inhibitor of Rho-associated coiled-coil kinase (ROCK), demonstrating significant promise in the field of stem cell research and regenerative medicine. Its remarkable efficacy in enhancing the survival of human pluripotent stem cells (hPSCs) upon dissociation has positioned it as a superior alternative to older-generation ROCK inhibitors. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, offering detailed experimental protocols and data for researchers in the field.
Introduction
The dissociation of human pluripotent stem cells (hPSCs) into single cells typically induces significant apoptosis, a major bottleneck in various applications such as single-cell cloning, gene editing, and large-scale cell expansion. This process is largely mediated by the hyperactivation of the ROCK signaling pathway. The development of small molecule inhibitors of ROCK has been instrumental in overcoming this challenge.
Chroman 1 was identified as a best-in-class ROCK inhibitor through quantitative high-throughput screening.[1] It exhibits exceptional potency, particularly against ROCK2, and high selectivity over other kinases.[2][3][4] This enhanced potency and selectivity translate to greater effectiveness at lower concentrations compared to previously used inhibitors like Y-27632, minimizing off-target effects.[2] Chroman 1 is a key component of the CEPT cocktail, a combination of small molecules that provides comprehensive cytoprotection to hPSCs.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (3S)-N-[2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-3,4-dihydro-6-methoxy-2H-1-benzopyran-3-carboxamide dihydrochloride | [5] |
| Molecular Formula | C₂₄H₂₈N₄O₄ · 2HCl | [5] |
| Molecular Weight | 509.43 g/mol | [5] |
| CAS Number | 1273579-40-0 | [3] |
| Solubility | Soluble in DMSO (>50 mg/mL) and water (2.55 mg/mL) | [5][6] |
| Storage | Store at -20°C as a solid. Stock solutions in DMSO can be stored at -80°C for up to a year. | [4][7] |
Synthesis of this compound
The synthesis of Chroman 1 involves an asymmetric approach to establish the chiral center in the chroman core, followed by coupling with a substituted aniline derivative. The following protocol is adapted from the supplementary information of Chen et al., MedChemComm, 2011, 2, 73-75.
Synthesis Workflow
Caption: Workflow for the asymmetric synthesis of this compound.
Experimental Protocol
Step 1: Asymmetric Hydrogenation to (S)-6-methoxychroman-3-carboxylic acid
A solution of 6-methoxychromene-3-carboxylic acid in methanol is subjected to asymmetric hydrogenation using a chiral ruthenium catalyst, such as (R)-BINAP-Ru(II)Cl₂, under a hydrogen atmosphere. The reaction proceeds at a controlled temperature and pressure until completion. The resulting (S)-6-methoxychroman-3-carboxylic acid is then isolated and purified.
Step 2: Synthesis of the Aniline Moiety
The synthesis of N¹-(2-amino-5-(1H-pyrazol-4-yl)phenyl)-N²,N²-dimethylethane-1,2-diamine involves a multi-step sequence starting from commercially available materials, which includes nitration, Suzuki coupling, and reduction of the nitro group to the corresponding aniline.
Step 3: Amide Coupling
(S)-6-methoxychroman-3-carboxylic acid and the synthesized aniline derivative are coupled using a standard peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxy-7-azabenzotriazole (HOAt) in a suitable solvent like dichloromethane (DCM). The reaction is stirred at room temperature until completion.
Step 4: Boc Deprotection and Salt Formation
If a Boc-protected pyrazole precursor is used for the aniline moiety, the Boc group is removed by treatment with a strong acid, such as hydrochloric acid in dioxane. The final product, this compound, is then precipitated, collected by filtration, and dried.
Biological Activity and Mechanism of Action
Chroman 1 is a potent inhibitor of the ROCK signaling pathway, which plays a crucial role in regulating the actin cytoskeleton.[2] Inhibition of ROCK prevents the phosphorylation of downstream targets, including myosin light chain, thereby reducing actomyosin contractility and preventing apoptosis in dissociated hPSCs.[8]
Signaling Pathway
Caption: Inhibition of the ROCK signaling pathway by Chroman 1 promotes cell survival.
In Vitro Potency and Selectivity
Chroman 1 demonstrates picomolar potency against ROCK2 and high selectivity over ROCK1 and other kinases.[3][4]
| Kinase Target | IC₅₀ | Reference |
| ROCK1 | 52 pM | [3][4] |
| ROCK2 | 1 pM | [3][4] |
| MRCK | 150 nM | [3][4] |
| PKA | >20,000 nM | [2] |
| AKT1 | >20,000 nM | [2] |
Experimental Protocols
ROCK Kinase Inhibition Assay (HTRF)
This protocol is a general guideline for a Homogeneous Time-Resolved Fluorescence (HTRF) based kinase assay.
-
Reagents and Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Biotinylated substrate peptide (e.g., a derivative of MYPT1)
-
ATP
-
Europium cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the ROCK enzyme, biotinylated substrate peptide, and the Chroman 1 dilution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing EDTA, Europium cryptate-labeled antibody, and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Calculate the HTRF ratio (665/620) and plot the data against the inhibitor concentration to determine the IC₅₀ value.
-
Cell-Based Myosin Light Chain Phosphorylation Assay
This protocol describes the assessment of myosin light chain (MLC) phosphorylation in cultured cells by Western blotting.
-
Reagents and Materials:
-
Human pluripotent stem cells (hPSCs) or other relevant cell line
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MLC (Ser19), anti-total MLC, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with different concentrations of this compound for a specified duration.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MLC overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total MLC and the loading control to normalize the data.
-
Conclusion
This compound is a powerful and selective tool for the manipulation of the ROCK signaling pathway. Its discovery and application, particularly in the context of the CEPT cocktail, have significantly advanced the field of stem cell biology by providing a robust method for enhancing cell viability and facilitating complex cellular manipulations. The detailed synthetic and experimental protocols provided in this guide are intended to support further research and development involving this promising small molecule.
References
- 1. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Rapid Myosin Regulatory Light Chain Phosphorylation Using High-Throughput In-Cell Western Assays: Comparison to Western Immunoblots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
An In-depth Technical Guide to the Chemical Properties and Stability of Chroman 1 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chroman 1 dihydrochloride is a potent and highly selective inhibitor of Rho-associated coiled-coil kinase (ROCK), a key enzyme involved in the regulation of the actin cytoskeleton.[1] This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, intended to support researchers and professionals in drug development and cellular research. The information presented herein is a compilation of data from various sources, aimed at providing a detailed understanding of this compound's physicochemical characteristics.
Chemical and Physical Properties
This compound is a synthetic small molecule with a complex chemical structure. Its systematic name is (3S)-N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide dihydrochloride.
Physicochemical Parameters
| Property | Value | Source |
| Chemical Formula | C₂₄H₂₈N₄O₄ · 2HCl | [2] |
| Molecular Weight | 509.43 g/mol | [2] |
| Appearance | White to pink solid | [3] |
| Purity | ≥98% (by HPLC) | [2] |
| pKa | Data not available | |
| Melting Point | Data not available |
Solubility
The solubility of this compound has been reported in various solvents. The compound exhibits good solubility in dimethyl sulfoxide (DMSO), a common solvent for in vitro biological assays. Its solubility in aqueous solutions is more limited.
| Solvent | Solubility | Source |
| DMSO | ≥ 40 mg/mL | [4] |
| Ethanol | Sparingly soluble (1-10 mg/mL) | [5] |
| Water | Insoluble | [6] |
Stability and Storage
Proper storage and handling are crucial to maintain the integrity and activity of this compound. The following table summarizes the recommended storage conditions and stability information for the compound in both solid and solution forms.
| Form | Storage Temperature | Duration | Source | |---|---|---| | Solid (Powder) | -20°C | 3 years |[6] | | | 4°C | 2 years |[7] | | In Solvent (DMSO) | -80°C | 1 year |[6] | | | -20°C | 6 months |[7] |
It is recommended to store the solid compound under desiccating conditions.[2] When preparing stock solutions, it is advisable to aliquot them into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.
Mechanism of Action and Signaling Pathway
Chroman 1 is a highly potent inhibitor of ROCK, with significantly greater selectivity for ROCK2 over ROCK1.[1][8] The IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme activity by half, demonstrate this selectivity.
| Target | IC₅₀ | Source |
| ROCK1 | 52 pM | [7] |
| ROCK2 | 1 pM | [7] |
| MRCK | 150 nM | [7] |
| PKA | >20,000 nM | [1] |
| AKT1 | >20,000 nM | [1] |
The ROCK signaling pathway plays a critical role in various cellular processes, including cell adhesion, migration, proliferation, and apoptosis. The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK. Activated ROCK phosphorylates a variety of downstream substrates, leading to the assembly of actin-myosin filaments and the generation of contractile forces. By inhibiting ROCK, Chroman 1 disrupts these downstream events.
References
- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Asymmetric synthesis of potent chroman-based Rho kinase (ROCK-II) inhibitors - MedChemComm (RSC Publishing) DOI:10.1039/C0MD00194E [pubs.rsc.org]
- 6. Document: Asymmetric synthesis of potent chroman-based Rho kinase (ROCK-II) inhibitors (CHEMBL3217726) - ChEMBL [ebi.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pharma.gally.ch [pharma.gally.ch]
Technical Guide: The Role of Chroman 1 Dihydrochloride in Mitigating Apoptosis in Human Pluripotent Stem Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Human pluripotent stem cells (hPSCs) hold immense promise for regenerative medicine, but their utility is hampered by extreme sensitivity to stress, particularly dissociation into single cells, which triggers rapid apoptosis. This technical guide delves into the mechanism and application of Chroman 1 dihydrochloride, a next-generation ROCK inhibitor, for enhancing hPSC survival. We provide a comparative analysis against the conventional inhibitor Y-27632, detailed experimental protocols for evaluating its efficacy, and a mechanistic overview of the signaling pathways involved. The data demonstrates that Chroman 1 is a more potent, selective, and effective cytoprotective agent, marking a significant advancement in hPSC culture and biomanufacturing.
Introduction: The Challenge of hPSC Survival
Human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), are defined by their capacity for self-renewal and differentiation into any cell type in the body[1]. These properties make them invaluable for disease modeling, drug discovery, and cell-based therapies. However, a major bottleneck in harnessing their potential is their poor survival rate in vitro. Unlike many cell lines, hPSCs are highly susceptible to apoptosis following routine but necessary procedures like single-cell passaging, cryopreservation, and gene editing[1][2].
This dissociation-induced apoptosis is primarily mediated by the hyperactivation of the Rho-associated coiled-coil kinase (ROCK) signaling pathway[3][4]. For years, the go-to solution has been the use of the ROCK inhibitor Y-27632[1]. While effective to an extent, its use is associated with off-target effects and suboptimal cytoprotection[1][5]. Recently, Chroman 1 was identified as a superior ROCK inhibitor that offers significantly improved potency, selectivity, and protection against apoptosis in hPSCs[2][6].
Mechanism of Action: ROCK Pathway Inhibition
The survival of hPSCs is critically dependent on maintaining cell-cell and cell-matrix adhesions[3]. When hPSCs are dissociated into a single-cell suspension, the disruption of E-cadherin-mediated cell-cell junctions triggers a stress response. This leads to the hyperactivation of the small GTPase RhoA, which in turn activates its downstream effector, ROCK[4].
Activated ROCK phosphorylates numerous substrates, most notably Myosin Light Chain (MLC), leading to increased actomyosin contractility and membrane blebbing. This "actomyosin hyperactivation" is a direct trigger for the intrinsic apoptotic cascade, involving the activation of caspases 9, 3, and 7, ultimately leading to programmed cell death[4][6].
Chroman 1 is a potent and highly selective small molecule inhibitor of both ROCK1 and ROCK2 isoforms[5]. By binding to the ATP-binding pocket of ROCK, Chroman 1 prevents the phosphorylation of its downstream targets. This blockade of the ROCK signaling cascade effectively suppresses actomyosin hyperactivation, thereby preventing the initiation of the apoptotic program and promoting the survival of dissociated hPSCs[2][6].
Quantitative Efficacy of Chroman 1
The superiority of Chroman 1 over the first-generation ROCK inhibitor, Y-27632, is evident in its potency, selectivity, and impact on cell survival. Chroman 1 operates at a much lower concentration and demonstrates a significantly greater inhibitory effect on its target kinases.
Table 1: Potency and Selectivity of Chroman 1 vs. Y-27632
| Compound | Target | IC₅₀ (Half-maximal inhibitory conc.) | Standard Working Concentration | Selectivity Profile |
|---|---|---|---|---|
| Chroman 1 | ROCK1 | 52 pM[5][6] | 50 nM [2][5] | >2000-fold selectivity for ROCK2 over related kinases (e.g., MRCK, PKA, AKT1)[5]. No significant off-target kinase inhibition at 50 nM[5]. |
| Y-27632 | ROCK1/2 | ~140-220 nM | 10 µM [2][5] | Known to have off-target effects at the standard 10 µM working concentration[2][5]. |
Table 2: Comparative Improvement in hPSC Survival
| Treatment Condition | Improvement in Cell Survival | Notes |
|---|---|---|
| Chroman 1 (50 nM) | ~25% increase over Y-27632[2][6][7] | Measured during routine single-cell passaging of hPSCs. |
| Chroman 1 + Emricasan (C+E) | ~48% increase over Y-27632[6][7] | Emricasan is a pan-caspase inhibitor that acts synergistically with Chroman 1[1][6]. |
| CEPT Cocktail | Significant enhancement over C+E | A four-factor cocktail (Chroman 1, Emricasan, Polyamines, Trans-ISRIB) that provides robust cytoprotection under extreme stress conditions[1][5][6]. |
Experimental Protocols
Evaluating the anti-apoptotic efficacy of Chroman 1 involves dissociating hPSCs and culturing them in the presence of the compound, followed by a quantitative assessment of cell viability and apoptosis.
Protocol: Assessing Anti-apoptotic Effects of Chroman 1 via Flow Cytometry
This protocol describes a method to quantify apoptosis in dissociated hPSCs using Annexin V and Propidium Iodide (PI) staining.
A. Materials
-
Human pluripotent stem cells (e.g., H9 ESCs or a relevant iPSC line)
-
Matrigel-coated 6-well plates
-
mTeSR™1 medium (or equivalent)
-
Accutase or TrypLE™ Select
-
This compound (stock solution in DMSO)
-
Y-27632 (stock solution in water or DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
B. hPSC Culture and Dissociation
-
Culture hPSCs on Matrigel-coated plates in mTeSR™1 medium according to standard protocols.
-
Aspirate the culture medium and wash the cells once with DPBS.
-
Add 1 mL of Accutase per well and incubate for 5-7 minutes at 37°C until colonies detach and begin to dissociate.
-
Gently pipette to create a single-cell suspension. Transfer cells to a 15 mL conical tube containing 5 mL of basal medium (e.g., DMEM/F-12).
-
Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant.
-
Resuspend the cell pellet in fresh mTeSR™1 medium and perform a cell count.
C. Cell Plating and Treatment
-
Prepare mTeSR™1 medium for each treatment condition:
-
Control: Medium with vehicle (e.g., 0.1% DMSO).
-
Y-27632: Medium with 10 µM Y-27632.
-
Chroman 1: Medium with 50 nM Chroman 1.
-
-
Plate the single-cell suspension onto new Matrigel-coated plates at a density of 100,000 cells/cm². Use the appropriately supplemented medium for each condition.
-
Incubate the plates for 24 hours at 37°C and 5% CO₂[2].
D. Apoptosis Analysis by Annexin V/PI Staining
-
After 24 hours, collect both floating (apoptotic) and adherent cells. To do this, first collect the supernatant from each well into a flow cytometry tube. Then, wash the well with DPBS and add the wash to the same tube.
-
Lift the remaining adherent cells using Accutase, neutralize, and add them to the same respective flow cytometry tube.
-
Centrifuge all tubes at 300 x g for 5 minutes.
-
Aspirate the supernatant and wash the cell pellet twice with cold DPBS[8].
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension[8][9].
-
Gently vortex and incubate at room temperature in the dark for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour[9].
E. Data Interpretation
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of live cells in the Chroman 1-treated group compared to the Y-27632 and control groups to determine the improvement in survival.
Conclusion
This compound represents a significant advancement in the field of hPSC culture. By providing potent and highly specific inhibition of the ROCK pathway, it robustly protects human pluripotent stem cells from dissociation-induced apoptosis. Its demonstrated superiority over Y-27632, characterized by higher efficacy at a 200-fold lower concentration and minimal off-target effects, makes it an indispensable tool for applications requiring single-cell manipulation[2][5]. The integration of Chroman 1 into routine protocols for cell passaging, cryopreservation, and gene editing can dramatically increase efficiency, reproducibility, and scalability, thereby accelerating the translation of hPSC technology from the laboratory to clinical applications.
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. Chroman 1 - Superior ROCK Inhibitor for Cell Survival [captivatebio.com]
- 3. Inhibition of apoptosis in human induced pluripotent stem cells during expansion in a defined culture using angiopoietin-1 derived peptide QHREDGS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chroman 1 | ROCK inhibitor | Captivate Bio [captivatebio.com]
- 6. A Versatile Polypharmacology Platform Promotes Cytoprotection and Viability of Human Pluripotent and Differentiated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
Methodological & Application
Optimal Concentration of Chroman 1 Dihydrochloride for Enhanced Cell Cryopreservation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is an essential process for the long-term storage of valuable cell lines, primary cells, and tissues, underpinning research, drug development, and clinical applications. However, the freeze-thaw process inherently induces cellular stress, leading to reduced cell viability and functionality. A key mechanism of cell death during cryopreservation is apoptosis, which can be triggered by cellular stress signals. Chroman 1 dihydrochloride, a highly potent and selective inhibitor of Rho-associated coiled-coil kinase (ROCK), has emerged as a superior supplement in cryopreservation media to enhance post-thaw cell survival and recovery.
This compound is significantly more potent than the commonly used ROCK inhibitor Y-27632, demonstrating greater efficacy at much lower concentrations.[1] It is a critical component of the CEPT cocktail, a combination of small molecules designed to protect cells from various stressors.[2][3] These notes provide detailed protocols and data on the optimal use of this compound for cell cryopreservation.
Mechanism of Action: The ROCK Signaling Pathway
The ROCK signaling pathway plays a crucial role in regulating cell shape, adhesion, and apoptosis. During the stress of cryopreservation and thawing, this pathway can become overactivated, leading to detrimental cellular contraction and programmed cell death. This compound acts as a potent inhibitor of both ROCK1 and ROCK2 isoforms, effectively blocking this pro-apoptotic signaling cascade.[3] This inhibition helps to maintain cellular integrity and improve overall cell survival following the freeze-thaw cycle.
References
How to prepare a stock solution of Chroman 1 dihydrochloride for in vitro experiments.
Application Note and Protocol
Authored by: Gemini
Introduction
Chroman 1 is a highly potent and selective inhibitor of Rho-associated coiled-coil kinase (ROCK), with significantly greater potency for ROCK2 (IC50 = 1 pM) over ROCK1 (IC50 = 52 pM).[1][2][3] This selectivity makes it a valuable tool for investigating the specific roles of ROCK2 in various cellular processes. It also displays inhibitory activity against Myosin-light-chain kinase (MRCK).[1][2] Due to its role in pathways such as Wnt and TGF-beta/Smad, Chroman 1 is particularly noted for its cytoprotective effects on pluripotent stem cells (hPSCs), enhancing their survival during dissociation and cryopreservation.[4] This document provides detailed protocols for the preparation of Chroman 1 dihydrochloride stock solutions for use in in vitro experiments, ensuring accurate and reproducible results for researchers in cell biology, regenerative medicine, and drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings. The compound is supplied as a solid, and its stability and solubility are key considerations for stock solution preparation.
| Property | Value | Source |
| Synonyms | (S)-Chroman 1 | [5] |
| Molecular Formula | C24H28N4O4 • 2HCl [XH2O] | [5] |
| Molecular Weight | 527.4 g/mol (dihydrochloride hydrate) | [5][6] |
| Purity | ≥98% | [5] |
| Physical Appearance | White to pink solid | [4] |
Solubility and Storage
Proper storage and selection of an appropriate solvent are critical for maintaining the activity and integrity of this compound.
| Solvent | Solubility | Notes | Source |
| DMSO | ≥ 40 mg/mL | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. | [3][6] |
| Ethanol | Sparingly soluble (1-10 mg/mL) | Not recommended for high concentration stock solutions. | [5] |
| Water | Insoluble | [3] |
Storage Recommendations:
| Form | Storage Temperature | Duration | Notes | Source |
| Solid | -20°C | ≥ 4 years | Store protected from moisture. | [5] |
| Stock Solution in DMSO | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [2][3][7] |
| -80°C | 6 months - 1 year | Preferred for long-term storage. | [1][2][3][7] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Ultrasonic bath
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions to working concentrations.
-
Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.274 mg of the compound (based on a molecular weight of 527.4 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder. For 1 mL of stock solution, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming to 37°C or brief sonication in an ultrasonic bath can aid in dissolution.[6] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or at -20°C for short-term use.
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium.
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your experimental medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of culture medium).
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can be detrimental to cells.
-
Sterilization (Optional): If preparing a large volume of working solution or if sterility is a major concern, the final diluted solution can be filter-sterilized using a 0.22 µm syringe filter.[2][7] This is particularly important if the initial stock was not prepared under aseptic conditions.
Visualization of Pathways and Workflows
Chroman 1 Mechanism of Action
Chroman 1 primarily acts as a potent inhibitor of ROCK2, which is a key downstream effector of the small GTPase RhoA. This inhibition modulates the actin cytoskeleton and cell contractility.
References
Using Chroman 1 dihydrochloride in combination with other small molecules in the CEPT cocktail.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human pluripotent stem cells (hPSCs) and their differentiated derivatives are invaluable tools in basic research, drug discovery, and regenerative medicine. However, a significant hurdle in their application is the inherent sensitivity of these cells to stress, which often leads to extensive cell death during routine culture, single-cell dissociation, cryopreservation, and gene editing.[1][2][3][4] To address this challenge, a polypharmacological approach utilizing a combination of small molecules has been developed. The CEPT cocktail, comprising Chroman 1, Emricasan, Polyamines, and Trans-ISRIB, offers a robust solution for enhancing cell viability and function.[1][3][4]
Chroman 1, a highly potent and selective inhibitor of Rho-associated coiled-coil kinase (ROCK), is a cornerstone of this cocktail.[2][5][6][7][8] It is significantly more potent and selective than the commonly used ROCK inhibitor Y-27632.[2][5][6][9] This document provides detailed application notes and protocols for the use of Chroman 1 dihydrochloride in combination with other small molecules within the CEPT cocktail to improve the survival and function of hPSCs and other sensitive cell types.
Mechanism of Action: The CEPT Cocktail
The CEPT cocktail employs a multi-pronged strategy to protect cells from various stressors by simultaneously targeting key pathways involved in apoptosis, cell contraction, and stress responses.[3][10][11]
-
Chroman 1: As a potent ROCK inhibitor, Chroman 1 blocks the ROCK pathway, which becomes hyperactive upon single-cell dissociation, leading to apoptosis and anoikis (a form of programmed cell death due to loss of cell-matrix interaction).[5][12] By inhibiting ROCK, Chroman 1 prevents detrimental cell contraction.[6][10][12] It has been shown to be more effective at lower doses and more specific than Y-27632, with IC50 values of 1 pM for ROCK2 and 52 pM for ROCK1.[5][7][8]
-
Emricasan: This potent, irreversible pan-caspase inhibitor blocks the downstream executioners of apoptosis, providing a synergistic effect with Chroman 1 to enhance cell survival.[10][12][13]
-
Polyamines: This supplement contains essential polyamines that are crucial for cell growth and have a synergistic effect with the other components, leading to improved cell attachment and protein translation.[10]
-
Trans-ISRIB (Integrated Stress Response Inhibitor): This small molecule inhibits the integrated stress response (ISR), a cellular pathway activated by various stresses.[10][13] By inhibiting the ISR, Trans-ISRIB helps to maintain protein synthesis and further improves cell survival and attachment.[10][12]
Signaling Pathway of the CEPT Cocktail Components
Caption: Signaling pathways targeted by the CEPT cocktail components.
Quantitative Data Summary
The use of the CEPT cocktail has demonstrated significant improvements in cell survival and cloning efficiency across various applications.
| Application | Cell Type | Improvement Metric | Result | Reference |
| Cryopreservation | Cardiomyocytes | Survival Increase vs. DMSO control | 36% | [14] |
| Cryopreservation | Motor Neurons | Survival Increase vs. DMSO control | 63% | [14] |
| Single-Cell Cloning | hPSCs | Cloning Efficiency vs. Y-27632 | Up to 6-fold higher | [15] |
| Single-Cell Cloning | hPSCs | Cloning Efficiency vs. CloneR reagent | 1.5-fold higher | [15] |
| Cell Survival | hPSCs | Survival Improvement vs. Y-27632 | ~25% | [3][6] |
Experimental Protocols
Preparation of CEPT Cocktail Stock Solutions
It is recommended to prepare concentrated stock solutions of each component, which can then be diluted into the cell culture medium to the final working concentration.[16][17][18]
Materials:
-
This compound (powder)
-
Emricasan (powder)
-
Trans-ISRIB (powder)
-
Polyamine Supplement (lyophilized)
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Deionized water (ddH2O), sterile
Stock Solution Preparation:
| Component | Stock Concentration (x) | Reconstitution Vehicle | Reconstitution Volume | Final Stock Concentration |
| Chroman 1 | 10,000x | DMSO | Varies by supplier | 0.5 mM |
| Emricasan | 10,000x | DMSO | Varies by supplier | 50 mM |
| Trans-ISRIB | 10,000x | DMSO | Varies by supplier* | 7 mM |
| Polyamine Supplement | 1,000x | ddH2O | 5 mL | 1,000x |
*Refer to the manufacturer's instructions for the specific mass of the compound provided. For example, to make a 0.5 mM stock of Chroman 1 (MW: 509.43 g/mol ), dissolve 2.55 mg in 10 mL of DMSO.
Reconstitution Procedure:
-
To prepare 10,000x stock solutions of Chroman 1, Emricasan, and Trans-ISRIB, add the specified volume of sterile DMSO to each vial.[16] Mix thoroughly to ensure complete reconstitution. Gentle warming in a 45-60°C water bath may be necessary.[16]
-
To prepare a 1,000x Polyamine Supplement stock solution, reconstitute the lyophilized powder in 5 mL of sterile ddH2O.[16]
-
Filter sterilize the reconstituted Polyamine Supplement stock solution before use.
-
Aliquot the stock solutions and store at -80°C for up to 6 months or at -20°C for up to 1 month.[16] Avoid repeated freeze-thaw cycles.[17]
Preparation of CEPT-Supplemented Culture Medium
Final Working Concentrations:
-
Chroman 1: 50 nM[5]
-
Emricasan: 5 µM
-
Trans-ISRIB: 0.7 µM
-
Polyamines: 1x
Procedure:
-
Just before use, supplement the desired volume of complete cell culture medium with the stock solutions.
-
Add 100 µL of each 10,000x stock solution (Chroman 1, Emricasan, Trans-ISRIB) per 1 L of medium.[16]
-
Add 1 mL of the 1,000x Polyamine Supplement stock solution per 1 L of medium.[16]
-
Filter the final CEPT-supplemented medium using a 0.22 µm filter before applying to cells.[17][18]
Application-Specific Protocols
Routine Passaging of hPSCs
The CEPT cocktail is highly effective in improving cell survival during routine passaging, especially when using single-cell dissociation methods.[1][19]
Workflow for Routine Passaging:
Caption: Workflow for routine hPSC passaging using the CEPT cocktail.
Protocol:
-
Aspirate the spent medium from the hPSC culture.
-
Wash the cells once with a suitable buffer (e.g., DPBS).
-
Add a single-cell dissociation reagent (e.g., Accutase, TrypLE) and incubate according to the manufacturer's instructions.
-
Neutralize the dissociation reagent and collect the cell suspension.
-
Centrifuge the cells and resuspend the pellet in CEPT-supplemented culture medium.
-
Plate the cells onto a new culture vessel.
-
Incubate for 24 hours.[5]
-
After 24 hours, replace the medium with a fresh complete culture medium without the CEPT cocktail.
Cryopreservation and Thawing of hPSCs
The CEPT cocktail significantly enhances the post-thaw viability of hPSCs and their differentiated progeny.[1][20]
Workflow for Cryopreservation and Thawing:
Caption: Workflow for cryopreservation and thawing of hPSCs with CEPT.
Cryopreservation Protocol:
-
Prepare a cell suspension as described for routine passaging.
-
Centrifuge the cells and resuspend the pellet in a commercially available cryopreservation medium supplemented with the CEPT cocktail.
-
Aliquot the cell suspension into cryovials.
-
Use a controlled-rate freezing container and place it at -80°C overnight.
-
Transfer the vials to liquid nitrogen for long-term storage.
Thawing Protocol:
-
Prepare a culture vessel with CEPT-supplemented medium and pre-warm it in a 37°C incubator.
-
Rapidly thaw the vial of frozen cells in a 37°C water bath.
-
Transfer the thawed cell suspension to a tube containing pre-warmed CEPT-supplemented medium.
-
Centrifuge the cells to pellet them and remove the cryoprotectant-containing supernatant.
-
Resuspend the cell pellet in fresh CEPT-supplemented medium and plate onto the prepared culture vessel.
-
Incubate for 24 hours, then replace the medium with a fresh complete culture medium without the CEPT cocktail.
Single-Cell Cloning and Gene Editing
The CEPT cocktail is particularly advantageous for applications that require single-cell survival, such as single-cell cloning and the generation of gene-edited cell lines.[1][21][22] It has been shown to be a key component in efficient and safe single-cell cloning protocols.[15][21][22]
For these applications, it is recommended to use the CEPT cocktail during the initial plating of single cells and for the first 24-48 hours of culture to ensure robust survival and colony formation.
Conclusion
The CEPT cocktail, with Chroman 1 as a key component, represents a significant advancement in human pluripotent stem cell culture and its various applications. By providing comprehensive cytoprotection, this combination of small molecules enhances cell survival, improves the efficiency of demanding procedures like single-cell cloning and cryopreservation, and ultimately facilitates the translation of stem cell technologies from the laboratory to the clinic. The protocols outlined in this document provide a framework for researchers to effectively implement this powerful tool in their workflows.
References
- 1. CEPT Cocktail for Stem Cell Research | Bio-Techne [bio-techne.com]
- 2. cellculturedish.com [cellculturedish.com]
- 3. A Versatile Polypharmacology Platform Promotes Cytoprotection and Viability of Human Pluripotent and Differentiated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Chroman 1 | ROCK inhibitor | Captivate Bio [captivatebio.com]
- 6. Chroman 1 - Superior ROCK Inhibitor for Cell Survival [captivatebio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. caymanchem.com [caymanchem.com]
- 11. glpbio.com [glpbio.com]
- 12. Introduction to ROCK inhibitors for hPSC culture – Captivate Bio [captivatebio.com]
- 13. CET Cocktail | Small Molecules | Captivate Bio [captivatebio.com]
- 14. Chroman 1, - Creative Bioarray [cell.creative-bioarray.com]
- 15. captivatebio.com [captivatebio.com]
- 16. resources.tocris.com [resources.tocris.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. glpbio.com [glpbio.com]
- 19. apexbt.com [apexbt.com]
- 20. definedbioscience.com [definedbioscience.com]
- 21. Efficient and safe single-cell cloning of human pluripotent stem cells using the CEPT cocktail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Efficient and safe single-cell cloning of human pluripotent stem cells using the CEPT cocktail | Springer Nature Experiments [experiments.springernature.com]
Application Notes: The Use of Chroman 1 Dihydrochloride in 3D Organoid Culture Systems
Introduction
Three-dimensional (3D) organoid cultures are at the forefront of biomedical research, offering unprecedented opportunities for disease modeling, drug discovery, and regenerative medicine.[1][2][3][4] A significant challenge in establishing and maintaining these intricate cultures is the poor survival of cells, particularly human pluripotent stem cells (hPSCs), following single-cell dissociation, a necessary step for passaging, gene editing, and initiating organoid formation.[5][6] Dissociation-induced apoptosis, or anoikis, is largely mediated by the hyperactivation of the Rho-associated coiled-coil kinase (ROCK) signaling pathway.[7]
Chroman 1 dihydrochloride is a next-generation, highly potent, and selective inhibitor of ROCK1 and ROCK2.[8][9][10] Its application in 3D organoid culture systems significantly enhances cell survival and improves the efficiency of organoid generation.[5][10] These notes provide detailed information and protocols for researchers, scientists, and drug development professionals on the effective use of Chroman 1 in 3D organoid cultures.
Mechanism of Action
Chroman 1 is a potent inhibitor of Rho-associated coiled-coil kinase (ROCK).[8] The ROCK pathway plays a crucial role in regulating cell shape, adhesion, and motility. When stem cells are dissociated, this pathway becomes overactive, leading to cytoskeletal contraction and ultimately, apoptosis.[5][7] Chroman 1 selectively blocks ROCK1 and ROCK2, thereby preventing these downstream effects and promoting cell survival during critical culture manipulations.[8][10] Beyond its primary targets, Chroman 1 also influences the Wnt and TGF-beta/Smad pathways, further contributing to its cytoprotective effects.[8]
Advantages over Traditional ROCK Inhibitors
Chroman 1 offers significant advantages over the widely used ROCK inhibitor, Y-27632:
-
Higher Potency: Chroman 1 is effective at much lower concentrations (typically 50 nM) compared to Y-27632 (10 µM).[5][10]
-
Greater Selectivity: At its effective concentration, Chroman 1 shows minimal off-target kinase inhibition, unlike Y-27632 which can affect other kinases like PKC and PKN.[8][10]
-
Improved Efficacy: Studies have shown that Chroman 1 improves hPSC single-cell survival by approximately 25% more than Y-27632.[5][10]
The CEPT Cocktail
For maximal cytoprotection, Chroman 1 is often used as part of a four-factor combination known as the CEPT cocktail.[6][9][10] This cocktail provides a multi-pronged approach to blocking stress mechanisms that compromise cell viability. The components are:
-
Chroman 1: A highly potent and selective ROCK inhibitor.[9][10]
-
Emricasan: A pan-caspase inhibitor that blocks apoptosis.[7][9]
-
Polyamines: A supplement that aids in various cellular functions.[9][10]
The CEPT cocktail has been shown to dramatically improve survival rates for pluripotent and differentiated cells during cryopreservation and organoid formation.[9][10]
Quantitative Data Summary
The following tables summarize the quantitative advantages of Chroman 1.
Table 1: Inhibitory Potency (IC50) of Chroman 1 vs. Y-27632
| Compound | ROCK1 IC50 | ROCK2 IC50 |
| Chroman 1 | 52 pM[9][10] | 1 pM[9][10] |
| Y-27632 | 71 nM[10] | 46 nM[10] |
Table 2: Efficacy of Chroman 1 in Enhancing Cell Survival
| Application | Cell Type | Improvement with Chroman 1 / CEPT Cocktail |
| Single-Cell Passaging | hPSCs | ~25% higher survival compared to Y-27632[5][10] |
| Post-Cryopreservation | Cardiomyocytes | 36% increase in cell survival (with CEPT)[9][11] |
| Post-Cryopreservation | Motor Neurons | 63% increase in cell survival (with CEPT)[9][11] |
Visualized Signaling Pathways and Workflows
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the reconstitution of lyophilized this compound for use in cell culture.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Determine Required Volume: Refer to the manufacturer's datasheet for the mass of Chroman 1 in the vial. Calculate the volume of DMSO needed to create a concentrated stock solution (e.g., 10 mM). The molecular weight of this compound is 509.43 g/mol .[9][11]
-
Calculation Example for 1 mg: Volume (L) = Mass (g) / Molarity (mol/L) / Molecular Weight ( g/mol ) Volume (µL) = (0.001 g / 0.01 mol/L / 509.43 g/mol ) * 1,000,000 = 196.3 µL of DMSO for a 10 mM stock.
-
-
Reconstitution: Briefly centrifuge the vial of lyophilized Chroman 1 to ensure the powder is at the bottom. Aseptically add the calculated volume of sterile DMSO to the vial.
-
Dissolution: Cap the vial and vortex thoroughly until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C.[9][11] Avoid repeated freeze-thaw cycles.
Protocol 2: Application of Chroman 1 for Initiating 3D Organoid Cultures from hPSCs
This protocol details the use of Chroman 1 to enhance cell survival during the critical initial phase of organoid formation from dissociated hPSCs.
Materials:
-
Cryopreserved human pluripotent stem cells (hPSCs)
-
Basal medium (e.g., DMEM/F12)
-
Organoid culture medium (specific to the desired organoid type)
-
Chroman 1 stock solution (e.g., 10 mM in DMSO)
-
Gentle cell dissociation reagent (e.g., Accutase or TrypLE)
-
Growth Factor Reduced Matrigel® or similar basement membrane extract, kept on ice[12]
-
Pre-warmed, ultra-low attachment culture plates[13]
-
Sterile conical tubes and pipettes
Procedure:
-
Prepare Media: Prepare the complete organoid culture medium according to your specific protocol. Warm it to 37°C.
-
Prepare Chroman 1 Medium: Create a working solution of organoid culture medium containing 50 nM Chroman 1.
-
Dilution Example: Add 0.5 µL of a 10 mM Chroman 1 stock solution to 100 mL of culture medium. (This creates a 1:200,000 dilution).
-
-
Thaw and Dissociate hPSCs: a. Rapidly thaw a cryovial of hPSCs in a 37°C water bath. b. Transfer the cells to a 15 mL conical tube containing 9 mL of basal medium and centrifuge to pellet the cells. c. Aspirate the supernatant and resuspend the cells in a gentle dissociation reagent. Incubate at 37°C until a single-cell suspension is achieved (typically 5-10 minutes).[13] d. Neutralize the dissociation reagent with basal medium and centrifuge to pellet the cells.
-
Cell Plating and Organoid Initiation: a. Aspirate the supernatant and resuspend the cell pellet in a small volume of cold (4°C) organoid culture medium containing 50 nM Chroman 1. b. Perform a cell count to determine cell density. c. On ice, mix the cell suspension with the required volume of liquid Matrigel® at the desired ratio (e.g., 1:1 v/v). d. Carefully dispense 25-50 µL droplets ("domes") of the cell-Matrigel® mixture into the center of the wells of a pre-warmed ultra-low attachment plate.[12] e. Invert the plate and place it in a 37°C incubator for 15-30 minutes to allow the Matrigel® to polymerize.[13]
-
Initial Culture Period with Chroman 1: a. After polymerization, carefully turn the plate upright. b. Gently add 0.5-1.0 mL of the pre-warmed organoid culture medium containing 50 nM Chroman 1 to each well. c. Culture the cells for 24 hours in a humidified incubator at 37°C and 5% CO₂. The 24-hour application of Chroman 1 is generally sufficient for the initial survival benefit.[8]
-
Medium Change and Continued Culture: a. After 24 hours, carefully aspirate the medium from the wells without disturbing the Matrigel® domes. b. Replace it with fresh, pre-warmed organoid culture medium that does not contain Chroman 1. c. Continue the organoid culture according to your specific protocol, changing the medium every 2-4 days.[12] Monitor for the formation and growth of organoid structures.
References
- 1. Organoid-based chemical approach to dissect the mechanism controlling cellular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Use and application of 3D-organoid technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cmngroup.princeton.edu [cmngroup.princeton.edu]
- 5. Chroman 1 - Superior ROCK Inhibitor for Cell Survival [captivatebio.com]
- 6. cellculturedish.com [cellculturedish.com]
- 7. Introduction to ROCK inhibitors for hPSC culture – Captivate Bio [captivatebio.com]
- 8. Chroman 1 | ROCK inhibitor | Captivate Bio [captivatebio.com]
- 9. Chroman 1 | Rho-kinase Inhibitors: R&D Systems [rndsystems.com]
- 10. A Versatile Polypharmacology Platform Promotes Cytoprotection and Viability of Human Pluripotent and Differentiated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chroman 1, - Creative Bioarray [cell.creative-bioarray.com]
- 12. tuvesonlab.labsites.cshl.edu [tuvesonlab.labsites.cshl.edu]
- 13. stemcell.com [stemcell.com]
Application Notes and Protocols for Chroman 1 Dihydrochloride Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chroman 1 dihydrochloride is a highly potent and selective inhibitor of Rho-associated coiled-coil kinase (ROCK), with significantly greater potency for ROCK2 over ROCK1.[1][2][3] While extensively utilized in stem cell research to enhance cell survival and mitigate apoptosis, its application as a direct anti-cancer therapeutic is an emerging area of investigation.[3] This document provides a comprehensive guide to utilizing this compound for the treatment of cancer cell lines, with detailed protocols for assessing its efficacy.
Important Note on Mechanism of Action: Initial interest in Chroman 1 for cancer research may stem from a variety of targeted therapeutic approaches. It is critical to clarify that Chroman 1 is a ROCK inhibitor . There is currently no scientific evidence to suggest that Chroman 1 functions as an MTH1 (MutT Homolog 1) inhibitor. MTH1 inhibitors represent a distinct class of anti-cancer agents that target the MTH1 enzyme, which is responsible for preventing the incorporation of oxidized nucleotides into DNA.[4][5][6][7] The protocols outlined below are therefore based on the function of Chroman 1 as a ROCK inhibitor.
The ROCK signaling pathway is a critical regulator of cellular processes frequently dysregulated in cancer, including proliferation, motility, invasion, and apoptosis.[8][9][10] Inhibition of this pathway with agents like Chroman 1, therefore, presents a promising strategy for cancer therapy.[11][12]
Data Presentation
Table 1: In Vitro Potency of Chroman 1 and Other ROCK Inhibitors
| Compound | Target(s) | IC₅₀ | Cell Line/System | Reference |
| Chroman 1 | ROCK2 | 1 pM | Enzyme Assay | [2] |
| ROCK1 | 52 pM | Enzyme Assay | [2] | |
| MRCK | 150 nM | Enzyme Assay | [3] | |
| Y-27632 | ROCK1/ROCK2 | Not specified, used at 10 µM | Melanoma Cell Lines | [12] |
| Fasudil | ROCK1/ROCK2 | IC₅₀ ~1 µmol/L on MDA-MB-231 | Breast Cancer Cells | [13] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO.[2]
-
Reconstitution: To prepare a 10 mM stock solution, dissolve 5.09 mg of this compound (MW: 509.43 g/mol ) in 1 mL of sterile DMSO.
-
Aliquotting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.
Cell Viability Assay (MTT/XTT Assay)
This protocol assesses the effect of Chroman 1 on the metabolic activity of cancer cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or SDS for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Chroman 1 in complete culture medium. A suggested starting concentration range is 1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the Chroman 1-containing medium or vehicle control (medium with the same concentration of DMSO as the highest Chroman 1 concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT/XTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) or 50 µL of XTT reagent to each well and incubate for 2-4 hours at 37°C, or until a color change is apparent.
-
Data Acquisition: If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C. If using XTT, the product is soluble and this step is not needed. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Chroman 1 (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition and Analysis: Analyze the samples by flow cytometry within one hour. Differentiate cell populations based on fluorescence:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Western Blot Analysis of ROCK Signaling Pathway
This protocol allows for the assessment of changes in protein expression and phosphorylation in the ROCK signaling pathway following Chroman 1 treatment.
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MYPT1, anti-MYPT1, anti-ROCK1, anti-ROCK2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with Chroman 1 as described previously. Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Mandatory Visualizations
Diagram 1: Simplified ROCK Signaling Pathway in Cancer
Caption: The ROCK signaling pathway, a key driver of cancer cell motility and survival.
Diagram 2: Experimental Workflow for Assessing Chroman 1 Efficacy
Caption: A workflow for evaluating the anti-cancer effects of Chroman 1.
References
- 1. Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chroman 1 | Rho-kinase Inhibitors: R&D Systems [rndsystems.com]
- 3. Chroman 1 | ROCK inhibitor | Captivate Bio [captivatebio.com]
- 4. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. What are RHOK inhibitors and how do they work? [synapse.patsnap.com]
- 10. Rho Kinase Proteins—Pleiotropic Modulators of Cell Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Measuring the IC50 of Chroman 1 Dihydrochloride against ROCK1 and ROCK2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chroman 1 dihydrochloride is a highly potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2.[1][2][][4][5][6] These serine/threonine kinases are key regulators of the actin cytoskeleton and are implicated in various cellular processes, including cell adhesion, migration, and contraction.[7][8] Dysregulation of the ROCK signaling pathway has been linked to various diseases, making ROCK inhibitors like Chroman 1 promising therapeutic candidates.[7][8]
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound against ROCK1 and ROCK2 using both biochemical and cell-based assays.
Mechanism of Action and Signaling Pathway
Chroman 1 exerts its inhibitory effect by competing with ATP in the kinase domain of ROCK1 and ROCK2.[9] The Rho/ROCK signaling pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK.[1][][7] Activated ROCK phosphorylates several downstream substrates, including Myosin Phosphatase Target Subunit 1 (MYPT1) and LIM kinases (LIMK).[7][8] Phosphorylation of MYPT1 inhibits myosin light chain (MLC) phosphatase activity, leading to increased MLC phosphorylation and subsequent cell contraction.[7][8] ROCK-mediated activation of LIMK leads to the phosphorylation and inactivation of cofilin, an actin-depolymerizing factor, resulting in the stabilization of actin filaments.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Rho-ROCK Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. mdpi.com [mdpi.com]
- 8. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cell Viability with Chroman 1 Dihydrochloride
This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals experiencing low cell viability in their experiments despite the use of Chroman 1 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Chroman 1 is a highly potent and selective inhibitor of Rho-associated coiled-coil kinase (ROCK).[1][2] It functions by blocking the ATP-binding site of ROCK, thereby preventing its kinase activity.[3] Chroman 1 is particularly potent against ROCK2, which plays a crucial role in regulating cell shape, adhesion, and apoptosis.[4][5][6][7] By inhibiting the ROCK pathway, Chroman 1 mitigates the hyperactivation that often occurs during cell dissociation or cryopreservation, which can otherwise lead to uncontrolled cell contraction and apoptosis.[8]
Q2: For which cell types is Chroman 1 most effective?
Chroman 1 is especially effective for enhancing the survival of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), particularly after single-cell dissociation.[1][9] Its cytoprotective effects have also been noted for differentiated cells, such as cardiomyocytes and motor neurons, following cryopreservation.[10][11]
Q3: What is the recommended working concentration for Chroman 1?
The standard and effective final concentration for Chroman 1 in hPSC culture applications is 50 nM.[1][9][12] This low concentration highlights its high potency compared to other ROCK inhibitors like Y-27632, which is typically used at 10 µM.[13]
Q4: How should I prepare and store Chroman 1 stock solutions?
This compound is typically supplied as a lyophilized powder and is soluble in DMSO.[1] To prepare a stock solution, reconstitute the powder in high-quality, anhydrous DMSO to a concentration of 1,000X to 10,000X your final working concentration (e.g., 50 µM to 500 µM). It is critical to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][4]
Q5: What is the CEPT cocktail and when should I consider using it?
CEPT is a small molecule cocktail that provides superior cytoprotection compared to Chroman 1 alone.[14][15] It consists of C hroman 1, E mricasan (a pan-caspase inhibitor), P olyamines, and T rans-ISRIB (an integrated stress response inhibitor).[10][14][16] Consider using the CEPT cocktail for highly sensitive cell lines or demanding applications like single-cell cloning, genome editing, organoid formation, and cryopreservation of difficult-to-preserve cell types, as it simultaneously blocks multiple stress pathways.[8][14][16]
Troubleshooting Guide: Low Cell Viability
Issue 1: Poor cell viability and attachment after passaging with Chroman 1.
-
Possible Cause 1: Suboptimal Chroman 1 Concentration.
-
Solution: While 50 nM is the recommended concentration, this can be cell-type dependent. Perform a dose-response experiment (see Experimental Protocols) to determine the optimal concentration for your specific cell line. Titrate Chroman 1 concentrations from 10 nM to 100 nM.
-
-
Possible Cause 2: Incorrect Reagent Preparation or Storage.
-
Possible Cause 3: Harsh Dissociation/Passaging Technique.
-
Possible Cause 4: General Cell Culture Issues.
Issue 2: High levels of cell death observed after thawing cryopreserved cells, even with Chroman 1 in the medium.
-
Possible Cause 1: Chroman 1 was not present during the entire recovery period.
-
Possible Cause 2: Suboptimal Freezing/Thawing Protocol.
-
Solution: Ensure a controlled, slow freezing rate (approx. -1°C per minute) was used. When thawing, warm the vial rapidly (e.g., in a 37°C water bath) and dilute the cells into pre-warmed medium to quickly remove the cryoprotectant (like DMSO).
-
-
Possible Cause 3: Apoptosis pathways other than ROCK are being activated.
Issue 3: Inconsistent results or loss of Chroman 1 efficacy over time.
-
Possible Cause 1: Degraded Chroman 1 Stock.
-
Solution: The most common cause is improper storage of the stock solution. Avoid storing the DMSO stock in frost-free freezers which undergo temperature cycles. Discard the old stock and prepare a fresh one from the lyophilized powder.
-
-
Possible Cause 2: Cell Line Health and Passage Number.
-
Solution: Do not use cells that are over-confluent or have been in culture for an excessively high number of passages, as this can lead to genetic drift and increased sensitivity. Always start experiments with healthy, low-passage cells from a validated cell bank.
-
-
Possible Cause 3: Reagent Quality.
-
Solution: Ensure all media, sera, and supplements are from reputable suppliers and are not expired. Batch-to-batch variability in reagents like FBS can significantly impact cell viability.
-
Data Presentation
Table 1: Potency and Selectivity of Chroman 1
| Target Kinase | IC50 Value | Reference(s) |
| ROCK2 | 1 pM | [3][4][5][7][9][10] |
| ROCK1 | 52 pM | [3][4][5][7][9][10] |
| MRCK | 150 nM | [4][5][7][9][10] |
| PKA | >20,000 nM | [7][9][10] |
| AKT1 | >20,000 nM | [7][9][10] |
Table 2: Comparison of Common ROCK Inhibitors
| Feature | Chroman 1 | Y-27632 |
| Typical Working Concentration | 50 nM | 10 µM |
| Relative Potency | High | Moderate |
| Selectivity | Highly selective for ROCK1/2 | Known off-target effects at 10 µM |
| Reported Viability Improvement | ~25% greater survival improvement compared to Y-27632 | Standard baseline for ROCK inhibition |
| Reference(s) | [9][13] | [8][13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a sterile, concentrated stock solution of Chroman 1 for use in cell culture.
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of lyophilized Chroman 1 powder to ensure all contents are at the bottom.
-
Under sterile conditions (e.g., in a biological safety cabinet), add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 5 mM or 10 mM). Refer to the manufacturer's datasheet for specific reconstitution volumes.[1]
-
Gently vortex or sonicate the vial until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes. This is critical to avoid contamination and degradation from multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[4]
-
When ready to use, thaw a single aliquot and dilute it directly into the cell culture medium to the final working concentration (e.g., 1:100,000 dilution of a 5 mM stock to get 50 nM).
-
Protocol 2: Dose-Response Assay for Optimal Chroman 1 Concentration
-
Objective: To determine the most effective concentration of Chroman 1 for improving the viability of a specific cell line post-dissociation.
-
Materials:
-
Your cell line of interest
-
Appropriate culture vessels (e.g., 96-well plate) and media
-
Chroman 1 stock solution
-
Cell viability assay reagent (e.g., CellTiter-Glo®, Calcein AM/Ethidium Homodimer-1)
-
Plate reader or fluorescence microscope
-
-
Procedure:
-
Prepare a serial dilution of Chroman 1 in your complete cell culture medium. Suggested final concentrations to test: 0 nM (vehicle control), 10 nM, 25 nM, 50 nM, 75 nM, and 100 nM.
-
Dissociate your cells into a single-cell suspension using your standard protocol.
-
Count the cells and determine their viability using a method like Trypan Blue exclusion.
-
Seed the cells at a consistent, low density (e.g., 5,000-10,000 cells/well) into a 96-well plate containing the different concentrations of Chroman 1. Include multiple replicate wells for each condition.
-
Incubate the plate under standard culture conditions (e.g., 37°C, 5% CO₂).
-
After 24 hours, assess cell viability using your chosen assay. For imaging-based assays, count the number of live, attached cells per field of view. For luminescence/fluorescence-based assays, measure the signal according to the manufacturer's protocol.
-
Plot the cell viability measurement against the Chroman 1 concentration. The optimal concentration is the one that provides the maximum viability benefit without signs of toxicity.
-
Visualizations
Caption: The ROCK signaling pathway leading to apoptosis and its inhibition by Chroman 1.
References
- 1. Chroman 1 | ROCK inhibitor | Captivate Bio [captivatebio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ROCK inhibitor Chroman 1, Purity ≥98% - CD BioGlyco [bioglyco.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Chroman 1 | Rho-Kinases | Tocris Bioscience [tocris.com]
- 8. Efficient and safe single-cell cloning of human pluripotent stem cells by using the CEPT cocktail - PMC [pmc.ncbi.nlm.nih.gov]
- 9. captivatebio.com [captivatebio.com]
- 10. Chroman 1 | Rho-kinase Inhibitors: R&D Systems [rndsystems.com]
- 11. Chroman 1, - Creative Bioarray [cell.creative-bioarray.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Chroman 1 - Superior ROCK Inhibitor for Cell Survival [captivatebio.com]
- 14. A Versatile Polypharmacology Platform Promotes Cytoprotection and Viability of Human Pluripotent and Differentiated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. cellculturedish.com [cellculturedish.com]
- 17. Low Cell Viability - HepG2 Transfection [hepg2.com]
- 18. fastercapital.com [fastercapital.com]
- 19. Cell culture troubleshooting | Proteintech Group [ptglab.com]
Optimizing Chroman 1 Dihydrochloride Concentration for Different Cell Types: A Technical Support Center
Welcome to the technical support center for Chroman 1 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this potent and selective ROCK inhibitor across various cell types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective inhibitor of Rho-associated coiled-coil kinase (ROCK).[1][2][3] It exhibits significantly greater potency against ROCK2 (IC50 = 1 pM) compared to ROCK1 (IC50 = 52 pM).[1] The primary mechanism of action is the inhibition of the ROCK signaling pathway, which plays a crucial role in regulating cell shape, motility, survival, and apoptosis.[1] By inhibiting ROCK, Chroman 1 can protect cells from dissociation-induced apoptosis, a phenomenon often observed in cell culture.[4][5]
Q2: What are the main applications of this compound in cell culture?
The most well-documented application of Chroman 1 is to enhance the survival of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), particularly after single-cell dissociation for passaging, cryopreservation, and clonal expansion.[1][3][4][5] It is often used as a component of the CEPT cocktail (Chroman 1, Emricasan, Polyamines, and Trans-ISRIB) to provide superior cytoprotection.[1][3] Additionally, Chroman 1 has been noted to improve the survival of differentiated cells such as cardiomyocytes and neurons.[6]
Q3: What is the recommended starting concentration for this compound?
For human pluripotent stem cells (hPSCs), a final concentration of 50 nM is widely recommended and has been shown to be effective in promoting cell survival.[1][3][5] For other cell types, the optimal concentration may vary. It is advisable to perform a dose-response experiment to determine the ideal concentration for your specific cell line and experimental conditions. A starting range of 10 nM to 100 nM is a reasonable starting point for optimization.
Q4: How does this compound compare to other ROCK inhibitors like Y-27632?
Chroman 1 is significantly more potent and selective than the more commonly used ROCK inhibitor, Y-27632.[1][4] Chroman 1 is effective at a much lower concentration (50 nM) compared to Y-27632 (typically 10 µM).[4][5] Furthermore, Chroman 1 exhibits fewer off-target effects at its effective concentration, making it a more specific tool for studying ROCK signaling.[1]
Q5: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1] For example, to create a 10 mM stock solution, you would dissolve 1 mg of this compound in the appropriate volume of DMSO as specified by the manufacturer's datasheet. It is crucial to ensure the compound is fully dissolved, which may require gentle warming or vortexing. The stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Reduced Cell Viability or Increased Cell Death | Concentration of Chroman 1 is too high (cytotoxicity). | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type. Start with a lower concentration range (e.g., 1-10 nM) and titrate upwards. |
| Cell type is not responsive to ROCK inhibition for survival. | The pro-survival effect of ROCK inhibition can be cell-type dependent. Consider alternative cytoprotective agents or strategies. | |
| Poor quality of this compound or improper storage. | Ensure the compound is from a reputable supplier and has been stored correctly as a desiccated powder or a frozen stock solution in DMSO. | |
| Unexpected Changes in Cell Morphology | Inhibition of the ROCK pathway affects the actin cytoskeleton, which can alter cell shape and adhesion.[4] | This is an expected on-target effect of ROCK inhibition. Document the morphological changes. If the changes are detrimental to your experiment, consider reducing the concentration or the duration of treatment. |
| Off-target effects (less likely with Chroman 1 compared to other ROCK inhibitors). | While highly selective, off-target effects at very high concentrations cannot be entirely ruled out. Lower the concentration to the minimal effective dose. | |
| Precipitation of Chroman 1 in Culture Medium | The final concentration of DMSO in the culture medium is too high. | Ensure the final DMSO concentration in your culture medium is below 0.5%, and ideally below 0.1%, to maintain solubility and minimize solvent toxicity.[7] |
| The solubility of Chroman 1 is exceeded in the culture medium. | Prepare a fresh working solution and ensure it is well-mixed before adding to the culture medium. Avoid using old stock solutions. | |
| Inconsistent Experimental Results | Inconsistent preparation of stock or working solutions. | Always use a precise method for preparing solutions and aliquot stock solutions to ensure consistency between experiments. |
| Variation in cell density or passage number. | Use cells within a consistent passage number range and seed them at a consistent density for all experiments. | |
| Duration of treatment is not optimized. | The optimal duration of Chroman 1 treatment can vary. For hPSCs, a 24-hour treatment is common.[1] For other cell types, you may need to determine the optimal exposure time. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Based on the manufacturer's instructions and the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
Add the calculated volume of DMSO to the vial of this compound.
-
To ensure the compound is fully dissolved, gently vortex the vial and, if necessary, warm it in a 37°C water bath for a few minutes. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Optimal Concentration of this compound for a New Cell Type
Objective: To determine the effective and non-toxic concentration range of Chroman 1 for a specific cell line.
Materials:
-
Your cell line of interest
-
Appropriate cell culture medium and supplements
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
A cell viability assay kit (e.g., MTT, MTS, or a live/dead cell staining kit)[8][9]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (typically 24-48 hours after seeding). Include wells with medium only for background control.
-
-
Preparation of Working Solutions:
-
Prepare a series of dilutions of your Chroman 1 stock solution in your complete cell culture medium. A common starting range for a dose-response curve is 0 nM (vehicle control), 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, and 10 µM.
-
Ensure the final concentration of DMSO is consistent across all conditions, including the vehicle control (e.g., 0.1%).
-
-
Treatment:
-
After allowing the cells to adhere and stabilize (typically overnight), carefully remove the old medium and replace it with the medium containing the different concentrations of Chroman 1.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). This will depend on your experimental endpoint.
-
-
Cell Viability Assessment:
-
At the end of the incubation period, assess cell viability using your chosen method. For example, with an MTT assay, you would add the MTT reagent to each well, incubate, and then measure the absorbance.[8]
-
It is also highly recommended to visually inspect the cells under a microscope and note any changes in morphology at each concentration.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (0 nM Chroman 1).
-
Plot the cell viability (%) against the log of the Chroman 1 concentration to generate a dose-response curve.
-
The optimal concentration will be the one that provides the desired biological effect (e.g., enhanced survival after a stressor) without a significant decrease in cell viability.
-
Data Presentation
Table 1: Recommended Starting Concentrations of this compound for Different Cell Types
| Cell Type | Recommended Starting Concentration | Notes |
| Human Pluripotent Stem Cells (hPSCs) | 50 nM | Widely validated for improving survival after dissociation and cryopreservation.[1][3][5] |
| Cardiomyocytes (differentiated from hPSCs) | 50 nM (as part of CEPT cocktail) | Specific concentration for Chroman 1 alone may require optimization. |
| Neurons (differentiated from hPSCs) | 50 nM (as part of CEPT cocktail) | Specific concentration for Chroman 1 alone may require optimization. |
| Other Cell Types | 10 - 100 nM (for initial testing) | The optimal concentration should be determined empirically using a dose-response experiment (see Protocol 2). |
Table 2: IC50 Values of this compound for ROCK Kinases
| Kinase | IC50 |
| ROCK1 | 52 pM |
| ROCK2 | 1 pM |
| MRCK | 150 nM |
| PKA | >20,000 nM |
| AKT1 | >20,000 nM |
| Data sourced from Captivate Bio and MedChemExpress.[1][2] |
Visualizations
Caption: The ROCK signaling pathway and the inhibitory action of Chroman 1.
References
- 1. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chroman 1 | ROCK inhibitor | Captivate Bio [captivatebio.com]
- 4. Frontiers | Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells [frontiersin.org]
- 5. Chroman 1 - Superior ROCK Inhibitor for Cell Survival [captivatebio.com]
- 6. Rho/ROCK signaling in motility and metastasis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High Content Screening with Primary Neurons - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Potential off-target effects of Chroman 1 dihydrochloride at high concentrations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Chroman 1 dihydrochloride, particularly when used at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of Chroman 1?
Chroman 1 is a highly potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK).[1][2][3] It shows exceptional potency against ROCK2 and ROCK1.[1][2][3]
Q2: Is Chroman 1 considered a selective inhibitor?
Yes, Chroman 1 is known for its high selectivity, especially when compared to other ROCK inhibitors like Y-27632.[4] At the standard working concentration of 50 nM for applications such as human pluripotent stem cell (hPSC) culture, Chroman 1 has not been shown to cause significant off-target kinase inhibition.[1] Its high specificity at low effective doses is a key advantage, minimizing concerns of off-target interactions seen with less potent inhibitors that require higher concentrations.[4]
Q3: What are the known potential off-targets of Chroman 1?
The primary known off-target with measurable activity is Myotonic Dystrophy Kinase-Related Cdc42-Binding Kinase (MRCK).[1][2] However, the inhibitory concentration for MRCK is significantly higher than for ROCK1 and ROCK2, indicating a wide selectivity window.[1][2][3] It also shows negligible activity against other related kinases like PKA and AKT1 at standard concentrations.[1][3]
Q4: Why is there a concern about off-target effects at high concentrations?
While Chroman 1 is highly selective at low nanomolar concentrations, it is a general principle in pharmacology that even the most selective inhibitors can interact with unintended targets when used at concentrations significantly above their IC50 or Ki values for the primary target.[5] Such high concentrations can lead to unexpected cellular phenotypes, making it difficult to attribute the observed effects solely to the inhibition of the intended target.
Q5: What are the typical working concentrations for Chroman 1?
For applications like enhancing the survival of dissociated hPSCs, a final concentration of 50 nM is commonly used.[1] This concentration is highly effective for ROCK inhibition without known off-target effects.[1][4]
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Chroman 1 against its primary targets and a known off-target.
| Target | IC50 |
| ROCK2 | 1 pM |
| ROCK1 | 52 pM |
| MRCK | 150 nM |
| PKA | >20,000 nM |
| AKT1 | >20,000 nM |
| (Data sourced from Captivate Bio, R&D Systems, and Selleck Chemicals)[1][2][3] |
Signaling Pathways
The primary on-target and a potential off-target pathway for Chroman 1 both converge on the regulation of the actin-myosin cytoskeleton. Understanding these pathways is crucial for designing experiments to differentiate on- and off-target effects.
Caption: On-target ROCK signaling pathway inhibited by Chroman 1.
Caption: Potential off-target MRCK signaling pathway.
Troubleshooting Guide
If you observe unexpected or inconsistent results when using Chroman 1, especially at concentrations significantly higher than 50-100 nM, consider the following troubleshooting steps.
| Problem | Possible Cause | Suggested Solution |
| Unexpected Cell Morphology or Phenotype | Off-target effects: At high concentrations, Chroman 1 may inhibit other kinases like MRCK or unidentified targets, leading to phenotypes not associated with ROCK inhibition alone. | 1. Perform a Dose-Response Curve: Titrate Chroman 1 from a low concentration (e.g., 1 nM) to a high concentration (e.g., >1 µM) to determine if the phenotype is dose-dependent. 2. Use a Structurally Different ROCK Inhibitor: Compare the phenotype with another potent and selective ROCK inhibitor (e.g., Thiazovivin) to see if the effect is specific to Chroman 1's chemical structure. 3. Rescue Experiment: If possible, overexpress a constitutively active form of ROCK to see if it rescues the on-target phenotype. This will not rescue off-target effects. |
| Reduced Cell Viability at High Concentrations | Off-target toxicity: Inhibition of kinases essential for cell survival. | 1. Lower the Concentration: Determine the lowest effective concentration for your application to minimize potential toxicity. 2. Reduce Treatment Duration: Limit the exposure time of cells to Chroman 1. For hPSCs, a 24-hour treatment is often sufficient.[4] 3. Perform Cytotoxicity Assay: Use assays like MTT or LDH release to quantify the cytotoxic effects at different concentrations. |
| Inconsistent Results Between Experiments | Compound Instability/Precipitation: High concentrations of small molecules can precipitate in culture media. Chroman 1 is soluble in DMSO up to 100 mM and in water up to 5 mM.[3] | 1. Visually Inspect Media: Check for any precipitate in the media after adding Chroman 1. 2. Prepare Fresh Stock Solutions: Avoid repeated freeze-thaw cycles of the DMSO stock. Aliquot into single-use volumes. 3. Ensure Proper Dilution: When diluting the DMSO stock into aqueous media, ensure rapid and thorough mixing to prevent precipitation. |
| Observed Effect Does Not Correlate with ROCK Inhibition | Off-target effect is dominant: The observed phenotype may be due to the inhibition of a kinase other than ROCK. | 1. Analyze Downstream Effectors: Use Western blotting to check the phosphorylation status of direct ROCK substrates (e.g., p-MLC, p-MYPT1) and compare it with the phenotype.[6] 2. Kinase Profiling: If the effect is critical and unexplained, consider performing a broad kinase profiling screen at the high concentration of Chroman 1 being used (see Experimental Protocols). |
Experimental Protocols
To definitively identify off-target effects, especially at high concentrations, a systematic approach is required.
Protocol 1: Kinase Profiling to Identify Off-Targets
This experiment aims to identify which kinases, out of a large panel, are inhibited by a high concentration of Chroman 1. This is typically performed as a service by specialized companies.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 10 mM).
-
Concentration Selection: Choose the concentration for screening. To investigate off-target effects, this should be significantly higher than the on-target IC50, for example, 1 µM or 10 µM.
-
Assay Format: The service provider will typically use a radiometric (e.g., ³³P-ATP) or fluorescence-based assay to measure the activity of a large panel of recombinant kinases (e.g., >400 kinases, covering the human kinome).
-
Screening: The kinase panel is screened in the presence of the selected high concentration of Chroman 1. A control with DMSO vehicle is run in parallel.
-
Data Analysis: The activity of each kinase in the presence of Chroman 1 is compared to the vehicle control. Results are typically expressed as a percentage of inhibition.
-
Hit Confirmation: For any kinases showing significant inhibition (e.g., >50%), a follow-up IC50 determination should be performed to quantify the potency of Chroman 1 against these potential off-targets.
Caption: Workflow for identifying off-target kinases.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that Chroman 1 engages with its intended target (ROCK) and potential off-targets in a cellular context. The principle is that a ligand binding to a protein stabilizes it against thermal denaturation.
Methodology:
-
Cell Treatment: Treat intact cells with a high concentration of Chroman 1 and a vehicle control (DMSO) for a defined period.
-
Heating: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Aggregates: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble (non-denatured) proteins.
-
Protein Detection: Use Western blotting to detect the amount of soluble ROCK1/2 (and any identified off-target from Protocol 1) remaining at each temperature for both the Chroman 1-treated and vehicle-treated samples.
-
Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to higher temperatures in the Chroman 1-treated sample indicates target engagement.
Caption: Workflow for cellular thermal shift assay (CETSA).
References
- 1. Chroman 1 | ROCK inhibitor | Captivate Bio [captivatebio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Chroman 1 | Rho-kinase Inhibitors: R&D Systems [rndsystems.com]
- 4. Chroman 1 - Superior ROCK Inhibitor for Cell Survival [captivatebio.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. cdc42-mrck-and-rho-rock-signalling-cooperate-in-myosin-phosphorylation-and-cell-invasion - Ask this paper | Bohrium [bohrium.com]
Why is Chroman 1 dihydrochloride not preventing apoptosis in my experiment?
Technical Support Center: Chroman 1 Dihydrochloride and Apoptosis Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with this compound's anti-apoptotic activity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound, and how is it supposed to prevent apoptosis?
A1: Chroman 1 is an exceptionally potent and selective small molecule inhibitor of Rho-associated coiled-coil kinase (ROCK).[1][2] It inhibits both ROCK1 and ROCK2 isoforms at picomolar concentrations.[2] The ROCK signaling pathway is a key regulator of actin cytoskeletal organization and cell contraction.[3] In many sensitive cell types, such as human pluripotent stem cells (hPSCs), stressors like single-cell dissociation or cryopreservation can lead to hyperactivation of the ROCK pathway, resulting in membrane blebbing, cellular contraction, and ultimately, apoptosis.[4] By inhibiting ROCK, Chroman 1 effectively blocks these downstream events, providing cytoprotection and promoting cell survival.[4][5]
Q2: I've treated my cells with Chroman 1, but I'm not seeing a reduction in apoptosis. What are the most common reasons for this?
A2: If Chroman 1 is not preventing apoptosis in your experiment, the issue likely falls into one of four categories:
-
Compound Integrity and Preparation: The compound may have been improperly stored, dissolved, or has degraded.
-
Experimental Concentration: The concentration used may be suboptimal for your specific cell type and apoptosis induction method.
-
Biological Context: The specific apoptotic pathway activated in your model may be independent of ROCK signaling.
-
Assay-Related Issues: The method used to measure apoptosis may have technical flaws leading to inaccurate results.
The troubleshooting guide below will help you systematically address each of these possibilities.
Q3: How can I ensure my this compound is prepared and stored correctly to maintain its activity?
A3: Proper handling is critical for the efficacy of Chroman 1. Follow these guidelines:
-
Reconstitution: Chroman 1 is typically dissolved in a high-quality, anhydrous solvent like DMSO to create a concentrated stock solution (e.g., 5 mM).[1][6] Ensure the compound is fully dissolved; gentle warming (up to 45-60°C) or vortexing may be necessary.[6][7]
-
Storage: Store the lyophilized powder at -20°C for long-term stability (up to 3 years).[2] Once reconstituted in DMSO, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][6] Store these aliquots at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[2][6][7]
-
Working Solution: Prepare the final working solution in your cell culture medium immediately before use by diluting the concentrated stock.[6]
Q4: What is the optimal concentration of Chroman 1 to use in my experiment?
A4: The optimal concentration can be cell-type dependent. For enhancing the survival of dissociated hPSCs, a final concentration of 50 nM is highly effective.[1][4] This is significantly lower than other ROCK inhibitors like Y-27632, which is typically used at 10 µM.[4] If you are using a different cell type, you may need to perform a dose-response curve to determine the optimal concentration for your specific model.
Q5: Could my cell type or the method of inducing apoptosis be the reason Chroman 1 is not effective?
A5: Yes, this is a critical consideration.
-
Cell-Type Dependence: While Chroman 1 is very effective in stem cells, its anti-apoptotic efficacy in other cell types (e.g., cancer cell lines, primary neurons) may vary. The reliance of a cell's apoptotic response on the ROCK pathway can differ.
-
Apoptosis Induction Method: Chroman 1 is most effective at preventing apoptosis induced by stressors that hyperactivate the ROCK pathway, such as cell detachment and cryopreservation.[4] If you are inducing apoptosis through mechanisms that bypass or are downstream of ROCK signaling (e.g., direct activation of caspases, strong DNA damage via etoposide, or activation of death receptors with TRAIL), ROCK inhibition may not be sufficient to prevent cell death.[8][9][10] Many anticancer drugs, for instance, trigger apoptosis through the intrinsic (mitochondrial) or extrinsic pathways, which may not be significantly modulated by ROCK inhibition.[11]
Q6: How can I rule out technical issues with my apoptosis detection assay (e.g., Annexin V/PI flow cytometry)?
A6: Inaccurate apoptosis measurements can be misleading. Consider the following:
-
Controls are Key: Always include an untreated negative control and a positive control (a known apoptosis inducer). High levels of apoptosis in your negative control suggest a problem with cell health or handling.[12]
-
Gentle Cell Handling: Over-trypsinization or harsh pipetting can damage cell membranes, leading to false-positive results for Annexin V and PI staining.[13]
-
Reagent and Buffer Quality: Use fresh reagents and the recommended binding buffer for Annexin V staining. Do not wash cells after staining, as this can remove the dye.[13]
-
Flow Cytometer Setup: Ensure that your voltage settings and compensation are correctly adjusted to distinguish between live, early apoptotic, late apoptotic, and necrotic populations.[13]
Data Presentation
Table 1: Quantitative Profile of Chroman 1
| Parameter | Value | Source(s) |
|---|---|---|
| Target(s) | ROCK1, ROCK2 | [1][2] |
| IC₅₀ for ROCK1 | 52 pM | [1][2] |
| IC₅₀ for ROCK2 | 1 pM | [1][2] |
| Recommended Working Concentration (hPSCs) | 50 nM | [1][4] |
| Primary Solvent | DMSO | [2][6] |
| Stock Solution Storage (in DMSO) | -20°C (1 month) or -80°C (6 months) |[2][6][7] |
Table 2: Experimental Troubleshooting Checklist
| Potential Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Compound Ineffectiveness | Improper storage; repeated freeze-thaw cycles; expired reagent. | Use a fresh vial of Chroman 1. Prepare new stock solutions and aliquot for single use. |
| Incomplete dissolution in solvent. | Ensure the compound is fully dissolved in DMSO, using gentle warming if necessary. | |
| Suboptimal Concentration | Dose is too low for the specific cell type or stimulus. | Perform a dose-response experiment (e.g., 10 nM - 1 µM) to find the optimal concentration. |
| Irrelevant Apoptotic Pathway | The apoptosis inducer acts independently of the ROCK pathway. | Research the mechanism of your inducer. Consider if it directly targets the mitochondrial or death receptor pathways. |
| High Background Apoptosis | Cells are unhealthy; harsh experimental procedures (e.g., over-trypsinization). | Use cells in the logarithmic growth phase. Handle cells gently during passaging and staining. |
| Inaccurate Assay Results | Incorrect flow cytometer settings; issues with staining reagents. | Set compensation and voltages using single-stain controls. Use a positive control to validate the assay's functionality. |
Experimental Protocols
Protocol 1: Preparation of Chroman 1 Stock and Working Solutions
-
Calculate Required Volume: To prepare a 5 mM stock solution from 5 mg of this compound (MW: 509.43 g/mol ), calculate the required volume of DMSO. Note: Calculations may vary slightly based on the exact molecular weight from the supplier's technical data sheet.
-
Reconstitution: Add the calculated volume of high-quality, anhydrous DMSO to the vial of lyophilized Chroman 1.[6]
-
Dissolution: Vortex the vial thoroughly. If needed, gently warm the solution in a 45-60°C water bath for 5-10 minutes to ensure the compound is completely dissolved.[7]
-
Aliquoting and Storage: Dispense the stock solution into single-use, sterile microcentrifuge tubes. Store immediately at -80°C.[7] Avoid repeated freeze-thaw cycles.[1]
-
Preparation of Working Solution: On the day of the experiment, thaw one aliquot. Dilute the stock solution directly into pre-warmed cell culture medium to achieve your desired final concentration (e.g., for a 50 nM final concentration from a 5 mM stock, use a 1:100,000 dilution).
Protocol 2: General Workflow for Apoptosis Induction and Inhibition Assay
-
Cell Seeding: Plate your cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment and are not over-confluent.
-
Pre-treatment (Optional but Recommended): Add this compound at the desired final concentration to the appropriate wells. Incubate for 1-2 hours before adding the apoptosis-inducing agent.
-
Treatment: Add the apoptosis-inducing agent to the designated wells. Include the following controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.
-
Chroman 1 Control: Cells treated with Chroman 1 only.
-
Positive Control: Cells treated with the apoptosis inducer only.
-
-
Incubation: Incubate the cells for the predetermined duration required for the inducing agent to trigger apoptosis (e.g., 6, 12, or 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells to ensure you capture the entire apoptotic population. Use a gentle dissociation method if required.
-
Apoptosis Detection: Stain the cells using your chosen method (e.g., Annexin V/PI staining kit) according to the manufacturer's protocol.
-
Analysis: Analyze the samples promptly by flow cytometry or another detection method.
Visualizations
Caption: Mechanism of Chroman 1 in preventing apoptosis.
Caption: A logical workflow for troubleshooting Chroman 1 experiments.
Caption: Overview of major apoptosis signaling pathways.
References
- 1. Chroman 1 | ROCK inhibitor | Captivate Bio [captivatebio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Chroman 1 - Superior ROCK Inhibitor for Cell Survival [captivatebio.com]
- 5. Chroman 1, - Creative Bioarray [cell.creative-bioarray.com]
- 6. captivatebio.com [captivatebio.com]
- 7. resources.tocris.com [resources.tocris.com]
- 8. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Apoptosis to Overcome Chemotherapy Resistance - Metastasis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 11. mayo.edu [mayo.edu]
- 12. researchgate.net [researchgate.net]
- 13. yeasenbio.com [yeasenbio.com]
How to minimize variability in experiments with Chroman 1 dihydrochloride.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Chroman 1 dihydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected cell viability/survival. | Improper dissolution of this compound. | Ensure the compound is completely dissolved in DMSO. Gentle warming and/or vortexing/sonication may be required to fully reconstitute the compound.[1][2] |
| Degradation of this compound due to improper storage. | Store the lyophilized powder at -20°C for up to 3 years.[3] Store stock solutions in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2] Stock solutions in DMSO are stable for up to 1 year at -80°C and 1 month at -20°C.[3] | |
| Incorrect final concentration in cell culture media. | Prepare a concentrated stock solution (e.g., 1,000X or 10,000X) and dilute it just prior to use to achieve the desired final concentration (e.g., 50 nM for hPSC culture).[1] | |
| Suboptimal cell culture conditions. | Human pluripotent stem cells (hPSCs) are highly sensitive to environmental changes. Ensure all other cell culture parameters are optimized and consistent.[1] | |
| High variability between experimental replicates. | Inconsistent preparation of working solutions. | Always prepare fresh working solutions from a single, well-mixed stock aliquot for each experiment. Warm the cell culture medium to its intended use temperature before adding the reconstituted compound.[2] |
| Pipetting errors during dilution. | Use calibrated pipettes and proper pipetting techniques to ensure accurate dilutions of the concentrated stock solution. | |
| Cell passage number and health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and free from contamination before starting the experiment. | |
| Unexpected off-target effects. | Use of a less specific ROCK inhibitor. | Chroman 1 is more specific than Y27632 and shows no significant kinase inhibition outside of ROCK1/2 at 50 nM.[1] If off-target effects are a concern, confirm the identity and purity of the this compound being used. |
| High concentration of this compound. | While highly selective, using concentrations significantly above the recommended range could potentially lead to off-target effects. Titrate the concentration to find the lowest effective dose for your specific application. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
Chroman 1 is a highly potent and selective inhibitor of Rho-associated coiled-coil kinase (ROCK).[1] It has a significantly higher potency for ROCK2 (IC50 = 1 pM) compared to ROCK1 (IC50 = 52 pM).[3][4] By inhibiting ROCK, Chroman 1 affects the Wnt and TGF-beta/Smad pathways and acts as a cytoprotectant for pluripotent stem cells under stress.[1]
2. How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO).[1][2] For example, to create a 5 mM stock solution, you can add 2.291 mL of DMSO to 5 mg of this compound.[1][2] Ensure the compound is fully dissolved, using gentle warming or vortexing if necessary.[1][2]
3. What is the recommended storage condition for this compound?
Lyophilized this compound should be stored at -20°C and is stable for at least 4 years.[5][6] Concentrated stock solutions in DMSO should be aliquoted into single-use volumes and stored at -20°C or -80°C.[1][2] Avoid repeated freeze-thaw cycles.[1][2]
4. What is the typical working concentration of this compound in cell culture?
For enhancing human pluripotent stem cell (hPSC) survival and clonal expansion, a final concentration of 50 nM in the cell culture medium is commonly used.[1] This is significantly lower than the concentration required for other ROCK inhibitors like Y27632 (typically 10 µM).[7]
5. Is this compound soluble in aqueous solutions?
This compound is insoluble in water.[3] It is soluble in DMSO, with a solubility of at least 50 mg/mL.[1]
Quantitative Data Summary
Table 1: Inhibitory Potency (IC50) of Chroman 1
| Target | IC50 |
| ROCK2 | 1 pM[3][4][8] |
| ROCK1 | 52 pM[3][4][8] |
| MRCK | 150 nM[3][4] |
| PKA | >20,000 nM[1] |
| AKT1 | >20,000 nM[1] |
Table 2: Solubility of Chroman 1
| Solvent | Solubility |
| DMSO | > 50 mg/mL (approx. 115 mM)[1] |
| Ethanol | 2 mg/mL[3] |
| Water | Insoluble[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Bring the vial of lyophilized this compound and the DMSO to room temperature.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 5 mM or 10 mM). Refer to the solubility table provided by the supplier.[1]
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.[2]
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Use of this compound in Human Pluripotent Stem Cell (hPSC) Culture
-
Materials:
-
Prepared this compound stock solution (e.g., 50 µM, 1000X)
-
hPSC culture medium
-
hPSCs
-
-
Procedure:
-
Warm the hPSC culture medium to 37°C.
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution into the pre-warmed culture medium to achieve the final desired concentration of 50 nM. For a 1000X stock, this would be a 1:1000 dilution.
-
Mix the medium gently by inverting the tube.
-
Use the Chroman 1-supplemented medium for cell passaging, single-cell cloning, or cryopreservation as per your standard protocol. Chroman 1 is typically added at the time of passaging and removed during the first media change the following day (a 24-hour application).[1]
-
Visualizations
Caption: Workflow for preparing and using Chroman 1 in experiments.
Caption: Inhibition of the ROCK signaling pathway by Chroman 1.
References
- 1. Chroman 1 | ROCK inhibitor | Captivate Bio [captivatebio.com]
- 2. captivatebio.com [captivatebio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Chroman 1 - Superior ROCK Inhibitor for Cell Survival [captivatebio.com]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting guide for inconsistent western blot results for p-MLC after Chroman 1 dihydrochloride treatment.
This guide provides troubleshooting advice for researchers encountering inconsistent Western blot results for phosphorylated Myosin Light Chain (p-MLC) following treatment with Chroman 1 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected decrease in p-MLC levels after this compound treatment. What are the possible causes?
A1: Several factors could contribute to the lack of an inhibitory effect on p-MLC levels. Here are the most common reasons and their solutions:
-
Inactive this compound: The compound may have degraded. Ensure it has been stored correctly, typically at -20°C or -80°C as a powder, and that stock solutions are fresh.[1][2] Repeated freeze-thaw cycles of the stock solution should be avoided.
-
Incorrect Inhibitor Concentration or Incubation Time: The concentration of Chroman 1 may be too low, or the incubation time may be too short to inhibit ROCK (Rho-associated coiled-coil kinase) effectively. An IC50 value represents the concentration at which 50% of the enzyme activity is inhibited. For Chroman 1, the IC50 for ROCK2 is extremely low (1 pM), while for ROCK1 it is 52 pM.[1][2] However, the effective concentration in a cellular context will be higher. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and experimental setup.
-
High Basal p-MLC Levels or Alternative Signaling Pathways: The basal level of p-MLC in your cells might be very high, requiring a higher concentration of the inhibitor or a longer incubation time to see a significant decrease. Additionally, other kinases besides ROCK, such as Myosin Light Chain Kinase (MLCK), can phosphorylate MLC.[3][4] If these pathways are highly active in your cell line, the effect of ROCK inhibition by Chroman 1 alone may be less pronounced.
-
Issues with Antibody Specificity: The primary antibody may not be specific for the phosphorylated form of MLC (Thr18/Ser19).[5] Verify the antibody's specificity by checking the manufacturer's datasheet and citing literature. Include appropriate controls, such as treating cells with a phosphatase or a different, well-characterized inhibitor like ML-7 (an MLCK inhibitor), to confirm that the signal is indeed from p-MLC.[3][5]
Q2: My Western blot results for p-MLC show high variability between experiments, even with consistent Chroman 1 treatment. Why is this happening?
A2: Inconsistent results are a common challenge in Western blotting.[6] The key is to standardize every step of the protocol.
-
Inconsistent Sample Preparation: The process of cell lysis and protein extraction is critical, especially for phosphorylated proteins.[7] Always keep samples on ice or at 4°C. Crucially, your lysis buffer must contain a fresh cocktail of protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation of your target protein.[7][8]
-
Inaccurate Protein Quantification: Errors in determining protein concentration will lead to unequal loading of protein onto the gel, causing variability in band intensity.[9] Use a reliable protein quantification assay and ensure you are within the linear range of the assay.
-
Variable Transfer Efficiency: Incomplete or uneven transfer of proteins from the gel to the membrane is a major source of inconsistency.[7][10] Ensure there are no air bubbles between the gel and the membrane.[11] You can verify transfer efficiency by staining the membrane with Ponceau S after transfer.[11]
-
Suboptimal Antibody Incubation: Incubation times, temperatures, and antibody dilutions should be kept consistent.[7] For anti-phospho antibodies, it is often recommended to incubate the primary antibody overnight at 4°C to enhance signal specificity.[8]
-
Inconsistent Washing Steps: Insufficient washing can lead to high background, while excessive washing can reduce the specific signal.[10] Adhere to a strict washing protocol.
Q3: I'm seeing no signal or a very weak signal for p-MLC in both my control and Chroman 1-treated samples. What should I do?
A3: A complete loss of signal can be frustrating, but it is often due to a technical issue in the Western blot workflow.[12]
-
Low Abundance of Target Protein: p-MLC levels might be very low in your cells under basal conditions. You may need to load more protein onto the gel.[9] Consider using a positive control, such as lysates from cells treated with a known activator of the RhoA/ROCK pathway (e.g., LPA or Calpeptin) to ensure the antibody and detection system are working.
-
Antibody Issues: The primary or secondary antibody may be inactive or used at a suboptimal dilution.[12] Always follow the manufacturer's recommended dilutions as a starting point and optimize from there.[10] Ensure the secondary antibody is appropriate for the primary antibody (e.g., anti-rabbit secondary for a rabbit primary).
-
Problems with Detection Reagents: The chemiluminescent substrate (e.g., ECL) may be expired or may have been prepared incorrectly.[13] Ensure you are using a substrate with adequate sensitivity for your target's abundance.
-
Over-stripping of the Membrane: If you are re-probing a membrane, the stripping process might have removed too much of the transferred protein.[13] It is always better to run parallel gels if you need to probe for multiple targets, especially a phospho-protein and its total protein counterpart.
Q4: My loading control (e.g., GAPDH, β-actin) looks consistent, but my total MLC levels vary between lanes. Why would this happen?
A4: While a consistent loading control is a good sign, variable total MLC levels suggest a problem specific to that protein.
-
Protein Degradation: MLC may be susceptible to degradation in your samples. Ensure that protease inhibitors are included in your lysis buffer and that samples are handled quickly and kept cold.[7]
-
Antibody Specificity for Total MLC: The antibody for total MLC may have its own issues with specificity or sensitivity. Verify its performance with a positive control.
-
Differential Post-Translational Modifications: Although less common for total protein antibodies, it's possible that other modifications on MLC could affect antibody binding.
Quantitative Data Summary
The following table provides a starting point for optimizing your Western blot experiment. Note that optimal conditions should be determined empirically for your specific system.
| Parameter | Recommended Range/Value | Notes |
| Chroman 1 Concentration | 10 nM - 1 µM | Perform a dose-response curve to find the optimal concentration.[14] |
| Treatment Time | 30 min - 24 hours | A time-course experiment is recommended.[1] |
| Protein Loading | 20 - 50 µg per lane | May need to increase if p-MLC signal is weak.[9] |
| Primary Antibody (p-MLC) | 1:500 - 1:2000 | Refer to the manufacturer's datasheet; optimize for best signal-to-noise.[10] |
| Primary Antibody (Total MLC) | 1:1000 - 1:5000 | Refer to the manufacturer's datasheet. |
| Secondary Antibody | 1:2000 - 1:10000 | Dilution depends on the detection system's sensitivity. |
| Blocking Buffer | 5% BSA in TBST | Milk is not recommended for phospho-proteins due to casein content. |
Experimental Protocols
Cell Lysis for Phosphorylated Proteins
-
After treating cells with this compound or vehicle, wash the cells twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Add ice-cold lysis buffer directly to the plate. A common choice is RIPA buffer supplemented with a freshly added protease and phosphatase inhibitor cocktail.[7]
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a standard assay (e.g., BCA).
SDS-PAGE and Western Blotting
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.[8]
-
Load equal amounts of protein (e.g., 30 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm successful transfer with Ponceau S staining.[11]
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[8]
-
Incubate the membrane with the primary antibody against p-MLC (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Capture the signal using a digital imager or X-ray film.
Visual Guides
Signaling Pathway
Caption: The RhoA/ROCK signaling pathway and the inhibitory action of Chroman 1 on MLC phosphorylation.
Experimental Workflow
Caption: Standard workflow for Western blot analysis of p-MLC.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting inconsistent p-MLC Western blot results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Differential effects of myosin light chain kinase inhibition on contractility, force development and myosin light chain 20 phosphorylation of rat cervical and thoracic duct lymphatics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aryl Hydrocarbon Receptor Activation in Intestinal Obstruction Ameliorates Intestinal Barrier Dysfunction Via Suppression of MLCK-MLC Phosphorylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phospho-Myosin Light Chain 2 (Thr18/Ser19) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. biocompare.com [biocompare.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. Trouble Shooting your Western Blots - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Chroman 1 | ROCK inhibitor | Captivate Bio [captivatebio.com]
Optimizing incubation time with Chroman 1 dihydrochloride for maximal ROCK2 inhibition.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Chroman 1 dihydrochloride for maximal ROCK2 inhibition. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2)[1][2][3]. It functions by binding to the ATP-binding pocket of the kinase domain of ROCK2, thereby preventing the phosphorylation of its downstream substrates[4]. This inhibition disrupts the signaling pathways that regulate cellular contraction, motility, and morphology[5].
Q2: What is the recommended starting concentration and incubation time for this compound?
A2: For promoting the survival of human pluripotent stem cells (hPSCs), a concentration of 50 nM for 24 hours is commonly used[6][7][8]. However, the optimal concentration and incubation time for achieving maximal ROCK2 inhibition can vary depending on the cell type, cell density, and the specific experimental endpoint. It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model system.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in sterile dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles[2]. The stability of Chroman 1 in cell culture media over extended periods should be considered when designing long-term experiments.
Q4: Is Chroman 1 selective for ROCK2 over ROCK1?
A4: Yes, Chroman 1 is highly selective for ROCK2. It exhibits significantly higher potency against ROCK2 compared to ROCK1[1][2][3]. This selectivity is advantageous for studies aiming to dissect the specific roles of ROCK2.
Q5: What are the potential off-target effects of Chroman 1?
A5: While Chroman 1 is highly selective for ROCK2, like any kinase inhibitor, the possibility of off-target effects exists, especially at higher concentrations[5][9]. It is crucial to include appropriate controls in your experiments, such as a vehicle control (DMSO) and potentially a less potent or structurally different ROCK inhibitor, to validate that the observed effects are due to specific ROCK2 inhibition.
Data Presentation
Table 1: Inhibitory Potency of this compound
| Target | IC₅₀ (nM) | Reference |
| ROCK2 | ~0.001 | [1][2][3] |
| ROCK1 | ~0.052 | [1][2][3] |
IC₅₀ values can vary slightly depending on the assay conditions.
Table 2: Recommended Starting Concentrations for Common Applications
| Application | Cell Type | Recommended Concentration | Incubation Time | Reference |
| Stem Cell Survival | hPSCs | 50 nM | 24 hours | [6][7][8] |
| General ROCK2 Inhibition | Various | 10-100 nM | To be determined experimentally | - |
Experimental Protocols
Protocol 1: Determination of Optimal Incubation Time for Maximal ROCK2 Inhibition
This protocol outlines a general method to determine the optimal incubation time of this compound for achieving maximal ROCK2 inhibition in your cell line of interest. The readout for ROCK2 activity is the phosphorylation level of Myosin Light Chain 2 (p-MLC2), a direct downstream target of ROCK2.
Materials:
-
This compound
-
Your cell line of interest
-
Appropriate cell culture medium and reagents
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-MLC2 (Thr18/Ser19), anti-total MLC2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blotting
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will result in 70-80% confluency at the time of lysis.
-
Chroman 1 Treatment (Time-Course):
-
Prepare a working solution of this compound in your cell culture medium at the desired final concentration (e.g., 50 nM). Also, prepare a vehicle control medium containing the same concentration of DMSO.
-
Treat the cells with the Chroman 1 working solution or the vehicle control for a range of time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 12 hrs, 24 hrs).
-
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse the cells directly in the well with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MLC2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Strip the membrane (if necessary) and re-probe for total MLC2 and the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-MLC2, total MLC2, and the loading control.
-
Normalize the p-MLC2 signal to the total MLC2 signal and then to the loading control.
-
Plot the normalized p-MLC2 levels against the incubation time to determine the time point at which maximal inhibition (lowest p-MLC2 level) is achieved.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition of ROCK2 activity | Incorrect concentration of Chroman 1: The concentration may be too low for your specific cell type or experimental conditions. | Perform a dose-response experiment to determine the optimal concentration (e.g., 1 nM to 1 µM). |
| Insufficient incubation time: The inhibitor may not have had enough time to enter the cells and inhibit the target. | Perform a time-course experiment as described in Protocol 1 to identify the optimal incubation duration. | |
| Degradation of Chroman 1: The compound may have degraded due to improper storage or handling. | Ensure proper storage of the stock solution at -20°C or -80°C and use freshly diluted working solutions. | |
| Low basal ROCK2 activity: The cell line may have low endogenous ROCK2 activity, making it difficult to detect inhibition. | Consider stimulating the cells with an agonist known to activate the Rho/ROCK pathway (e.g., LPA or serum) before adding the inhibitor. | |
| High background in Western blot | Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins. | Optimize antibody concentrations and blocking conditions. Use a high-quality, specific antibody for p-MLC2. |
| Variability between replicates | Inconsistent cell seeding or treatment: Uneven cell numbers or variations in the addition of the inhibitor can lead to variability. | Ensure accurate and consistent cell seeding and treatment application across all wells. |
| Edge effects in multi-well plates: Cells in the outer wells of a plate can behave differently. | Avoid using the outermost wells of the plate for critical experiments. | |
| Unexpected cell morphology changes or toxicity | High concentration of Chroman 1 or DMSO: Excessive concentrations can lead to off-target effects or solvent toxicity. | Use the lowest effective concentration of Chroman 1 as determined by your dose-response experiment. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%). |
Visualizations
Caption: ROCK2 signaling pathway and the inhibitory action of Chroman 1.
Caption: Workflow for determining optimal Chroman 1 incubation time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. captivatebio.com [captivatebio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Rocking the Boat: The Decisive Roles of Rho Kinases During Oocyte, Blastocyst, and Stem Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chroman 1 - Superior ROCK Inhibitor for Cell Survival [captivatebio.com]
- 8. Chroman 1 | ROCK inhibitor | Captivate Bio [captivatebio.com]
- 9. Should we keep rocking? Portraits from targeting Rho kinases in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Chroman 1 Dihydrochloride and Fasudil: Potency and Selectivity in ROCK Inhibition
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for advancing therapeutic strategies. This guide provides an objective comparison of two prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors: Chroman 1 dihydrochloride and Fasudil. By examining their potency, selectivity, and underlying mechanisms of action, supported by experimental data and detailed protocols, this document aims to facilitate informed decisions in research and development.
This compound and Fasudil are both inhibitors of ROCK, a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton.[1] The ROCK signaling pathway is implicated in a multitude of cellular processes, including cell adhesion, migration, proliferation, and smooth muscle contraction.[1] Consequently, ROCK inhibitors have garnered significant interest as potential therapeutics for a range of diseases, including cardiovascular disorders, neurological conditions, and cancer. While both Chroman 1 and Fasudil target the ROCK pathway, they exhibit distinct profiles in terms of their potency and selectivity.
Potency: A Head-to-Head Comparison
The potency of an inhibitor is a critical measure of its effectiveness, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. Based on available in vitro kinase assay data, this compound demonstrates significantly higher potency against both ROCK1 and ROCK2 isoforms compared to Fasudil.
| Compound | Target | IC50 |
| This compound | ROCK1 | 52 pM |
| ROCK2 | 1 pM | |
| Fasudil | ROCK1 | 0.33 µM (Ki) |
| ROCK2 | 0.158 µM |
Table 1: Potency of this compound and Fasudil against ROCK1 and ROCK2. The data clearly indicates that Chroman 1 is a picomolar inhibitor, making it orders of magnitude more potent than Fasudil, which exhibits micromolar to sub-micromolar inhibitory activity.
Selectivity Profile: Beyond the Primary Target
An ideal kinase inhibitor should exhibit high selectivity for its intended target to minimize off-target effects and potential toxicity. The selectivity of Chroman 1 and Fasudil has been evaluated against a panel of other kinases.
| Compound | Off-Target Kinase | IC50/Ki |
| This compound | MRCKα | 150 nM |
| PKA | >20,000 nM | |
| AKT1 | >20,000 nM | |
| Fasudil | PKA | 4.58 µM |
| PKC | 12.30 µM | |
| PKG | 1.650 µM | |
| MLCK | 36 µM (Ki) |
Table 2: Selectivity of this compound and Fasudil against a panel of kinases. Chroman 1 demonstrates high selectivity for ROCK isoforms, with significantly weaker inhibition of other tested kinases. Fasudil, while a potent ROCK inhibitor, also shows activity against other kinases in the micromolar range, suggesting a broader kinase inhibition profile.
Mechanism of Action: The ROCK Signaling Pathway
Both Chroman 1 and Fasudil exert their effects by inhibiting the catalytic activity of ROCK1 and ROCK2. The ROCK signaling cascade is initiated by the activation of the small GTPase RhoA. Activated RhoA binds to and activates ROCK, which in turn phosphorylates downstream substrates, most notably Myosin Light Chain (MLC) phosphatase (MYPT1) and LIM kinase (LIMK). Phosphorylation of MYPT1 inhibits its phosphatase activity, leading to increased levels of phosphorylated MLC and subsequent smooth muscle contraction and stress fiber formation. ROCK-mediated phosphorylation of LIMK activates it to phosphorylate and inactivate cofilin, an actin-depolymerizing factor, resulting in the stabilization of actin filaments. By inhibiting ROCK, both Chroman 1 and Fasudil prevent these downstream phosphorylation events, leading to vasodilation, reduced cell motility, and other cellular effects.
References
Chroman 1 Dihydrochloride: Unparalleled ROCK2 Selectivity Validated by Comprehensive Kinase Panel Screening
For researchers, scientists, and professionals in drug development seeking a highly selective tool for investigating Rho-associated coiled-coil containing protein kinase 2 (ROCK2) signaling, Chroman 1 dihydrochloride emerges as a superior inhibitory compound. Extensive kinase panel screening data demonstrates its exceptional selectivity, particularly when compared to other widely used ROCK inhibitors. This guide provides a detailed comparison, supported by experimental data and protocols, to inform the selection of the most appropriate research tools.
This compound is a potent and highly selective inhibitor of ROCK kinases, with a remarkable preference for ROCK2.[1][2] Its picomolar efficacy and minimal off-target activity, as validated by broad kinase panel screening, distinguish it from other commercially available ROCK inhibitors.
Comparative Kinase Selectivity: Chroman 1 vs. Alternatives
To objectively assess the selectivity of Chroman 1, its inhibitory activity was compared against a panel of 369 human kinases and contrasted with the well-known ROCK inhibitor, Y-27632.[1][2] The data reveals a significantly cleaner profile for Chroman 1 at a concentration effective for ROCK inhibition.
At a concentration of 50 nM, Chroman 1 exclusively demonstrated significant inhibition of its primary targets, ROCK1 and ROCK2.[1][2] In stark contrast, Y-27632, at a commonly used concentration of 10 µM, exhibited considerable off-target activity, inhibiting several other kinases, including Protein Kinase C (PKC) isoforms (η, ε, δ), Protein Kinase N1 (PKN1), PKN2, and PRKX, to less than 10% of their normal activity.[1][2]
This superior selectivity profile minimizes the potential for confounding experimental results due to unintended interactions with other signaling pathways, a critical consideration for precise target validation studies.
The following table summarizes the inhibitory potency (IC50/Ki) of Chroman 1 and other common ROCK inhibitors against their target kinases and selected off-targets.
| Compound | ROCK1 IC50/Ki | ROCK2 IC50/Ki | Other Notable Inhibited Kinases (IC50/Ki) |
| Chroman 1 | 52 pM[1][2] | 1 pM[1][2] | MRCK (150 nM) |
| Y-27632 | 71 nM[1][2] | 46 nM[1][2] | PKCη, PKCε, PKCδ, PKN1, PKN2, PRKX (significant inhibition at 10 µM)[1][2] |
| Fasudil | - | - | PKA (1.6 µM), PKG (1.6 µM), PKC (3.3 µM), MLCK (36 µM)[3] |
| Netarsudil (AR-13324) | Potent inhibitor | Potent inhibitor | PKA, MRCKA, PKC-theta, CAMK2A (inhibitory activity demonstrated)[4] |
| Ripasudil | Selective ROCK inhibitor | Selective ROCK inhibitor | Data on broad kinase panel not readily available. |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach to validating inhibitor selectivity, the following diagrams illustrate the ROCK signaling pathway and a typical kinase panel screening workflow.
Caption: The ROCK signaling pathway, a key regulator of the actin cytoskeleton.
Caption: A generalized workflow for validating kinase inhibitor selectivity using a panel screen.
Experimental Protocols
The validation of Chroman 1's selectivity was performed using a well-established biochemical assay. The following provides a generalized protocol for a kinase panel screening experiment, based on common methodologies such as the HotSpot™ radiometric assay.
Objective: To determine the inhibitory activity of a compound against a broad panel of protein kinases.
Materials:
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
A panel of purified, recombinant human protein kinases.
-
Kinase-specific substrates (peptides or proteins).
-
[γ-³³P]ATP (for radiometric assays) or non-radiolabeled ATP (for other detection methods).
-
Kinase reaction buffer (typically contains a buffer like HEPES, MgCl₂, and other components to ensure optimal kinase activity).
-
Filter plates or other capture media.
-
Scintillation counter or appropriate detection instrument.
Procedure:
-
Compound Preparation: A dilution series of the test inhibitor is prepared in the assay buffer. A vehicle control (e.g., DMSO) is also included.
-
Kinase Reaction Setup: The kinase reactions are set up in a multi-well plate format. Each well contains the kinase reaction buffer, a specific kinase from the panel, its corresponding substrate, and either the test inhibitor at a specific concentration or the vehicle control.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (e.g., [γ-³³P]ATP).
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Termination of Reaction and Capture: The reaction is stopped, and the phosphorylated substrate is captured. In radiometric filter-binding assays, the reaction mixture is transferred to a filter plate where the phosphorylated substrate binds to the filter membrane.
-
Washing: The filter plate is washed to remove unincorporated [γ-³³P]ATP.
-
Detection: The amount of incorporated radiolabel on the filter is quantified using a scintillation counter. The signal is proportional to the activity of the kinase.
-
Data Analysis: The kinase activity in the presence of the inhibitor is compared to the activity in the vehicle control wells. The percentage of inhibition is calculated. For dose-response experiments, IC50 values are determined by fitting the data to a sigmoidal dose-response curve.
Conclusion
The comprehensive kinase panel screening data provides compelling evidence for the exceptional selectivity of this compound as a ROCK2 inhibitor. Its minimal off-target profile, especially when compared to less selective inhibitors like Y-27632, makes it an invaluable tool for researchers aiming to dissect the specific roles of ROCK2 in various biological processes without the ambiguity of pleiotropic effects. For studies demanding high precision and confidence in target engagement, this compound represents the current gold standard for ROCK2 inhibition.
References
A Comparative Analysis of Chroman 1 Dihydrochloride and Other ROCK Inhibitors in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Chroman 1 dihydrochloride with other prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors in the context of cancer research. The objective is to present a clear, data-driven overview of their performance, supported by experimental evidence, to aid in the selection of appropriate inhibitors for cancer modeling and therapeutic development.
Introduction to ROCK Inhibition in Oncology
The Rho/ROCK signaling pathway is a critical regulator of various cellular processes that are often dysregulated in cancer, including cell proliferation, migration, invasion, and apoptosis.[1][2] This has made ROCK an attractive target for anti-cancer therapies.[3] ROCK inhibitors have shown potential in preclinical studies to not only impede tumor progression and metastasis but also to enhance the efficacy of conventional chemotherapies.[4][5] This guide focuses on a comparative evaluation of this compound, a highly potent and selective ROCK inhibitor, against other well-established and emerging ROCK inhibitors.
Comparative Efficacy of ROCK Inhibitors
The following tables summarize the key performance indicators of this compound and other selected ROCK inhibitors based on available biochemical and cell-based assay data.
Table 1: Biochemical Potency (IC50) of ROCK Inhibitors Against ROCK1 and ROCK2
| Inhibitor | ROCK1 IC50 | ROCK2 IC50 | Selectivity | Reference |
| This compound | 52 pM | 1 pM | ROCK2 selective | [6][7] |
| Y-27632 | 220 nM (Ki) | 300 nM (Ki) | Pan-ROCK | [8] |
| Fasudil | 0.33 µM (Ki) | 0.158 µM | Pan-ROCK | [9] |
| RKI-1447 | 14.5 nM | 6.2 nM | Pan-ROCK | [10][11][12] |
| Belumosudil (KD025) | 24 µM | 105 nM | ROCK2 selective | [13][14] |
| Netarsudil | - | 1 nM (Ki) | ROCK/NET inhibitor | [15] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. Ki is the inhibition constant. Lower values indicate higher potency.
Table 2: Anti-Proliferative and Anti-Invasive Activity of ROCK Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | Assay Type | Effect | Concentration | Reference |
| Y-27632 | T24, 5637 (Bladder) | Proliferation | Inhibition | Concentration-dependent | [16] |
| Y-27632 | T24, 5637 (Bladder) | Invasion | Inhibition | Concentration-dependent | [16] |
| Y-27632 | Tca8113, CAL-27 (Tongue) | Proliferation, Migration, Invasion | Inhibition | Concentration-dependent | [17] |
| Fasudil | MDA-MB-231 (Breast) | Anchorage-independent growth | IC50 = 1 µM | 1 µM | [18] |
| Fasudil | SCLC cell line | Proliferation | IC50 = 76.04 µg/mL | - | [19] |
| RKI-1447 | MDA-MB-231 (Breast) | Anchorage-independent growth | IC50 = 709 nM | - | [11] |
| RKI-1447 | MDA-MB-231 (Breast) | Migration, Invasion | Inhibition | 1-10 µM | [11] |
| Netarsudil | MDA-MB-231 (Breast) | Cytotoxicity | >80% growth inhibition | >5 µM | [20] |
Mechanism of Action and Signaling Pathways
ROCK inhibitors typically function by competing with ATP for binding to the kinase domain of ROCK1 and ROCK2.[21] This prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that regulates cytoskeletal dynamics. The Rho/ROCK pathway plays a pivotal role in cancer progression by influencing cell morphology, adhesion, and motility.[2]
Figure 1: Simplified ROCK signaling pathway in cancer.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to evaluate ROCK inhibitors in cancer models.
Cell Proliferation Assay (MTT/CCK-8)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the ROCK inhibitor (and a vehicle control) for 24, 48, or 72 hours.
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Transwell Invasion Assay
-
Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend cancer cells in serum-free medium and seed them into the upper chamber.
-
Inhibitor and Chemoattractant: Add the ROCK inhibitor to the upper chamber with the cells. Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS).
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion through the Matrigel and membrane.
-
Staining and Counting: Remove non-invading cells from the upper surface. Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Analysis: Count the number of stained cells in several microscopic fields to quantify invasion.
Figure 2: A typical experimental workflow for comparing ROCK inhibitors.
Discussion and Future Directions
This compound stands out for its exceptional potency and selectivity for ROCK2.[6][7] This high selectivity may offer a significant advantage in minimizing off-target effects, a known limitation of less selective inhibitors like Y-27632 and Fasudil.[21] The development of isoform-selective inhibitors is a promising avenue, as ROCK1 and ROCK2 can have distinct, and sometimes opposing, roles in different cancer types.[21] For instance, increased ROCK2 expression has been linked to hepatocellular, colon, and bladder cancers, while elevated ROCK1 levels are associated with a poor prognosis in breast cancer.[21]
The choice of a ROCK inhibitor for a particular cancer model should be guided by the specific research question. For studies aiming to elucidate the role of ROCK2, a highly selective inhibitor like Chroman 1 or Belumosudil would be most appropriate. For broader inhibition of the Rho-ROCK pathway, pan-inhibitors such as RKI-1447 may be more suitable.
Future research should focus on direct, head-to-head comparisons of these inhibitors in a wider range of cancer models, including in vivo xenograft studies. Investigating the potential of ROCK inhibitors in combination therapies and understanding the mechanisms of resistance are also critical areas for further exploration.[4][22]
Figure 3: Logical framework for selecting a ROCK inhibitor.
References
- 1. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. stemcell.com [stemcell.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Belumosudil mesylate (KD025 mesylate) | ROCK2 inhibitor | CAS 2109704-99-4 | InvivoChem [invivochem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rho‑associated kinase inhibitor, Y‑27632, inhibits the invasion and proliferation of T24 and 5367 bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ROCK inhibitor Y-27632 inhibits the growth, migration, and invasion of Tca8113 and CAL-27 cells in tongue squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Rho-kinase inhibition by Fasudil promotes tumor maturation and apoptosis in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Potently inhibiting cancer cell migration with novel 3H-pyrazolo[4,3-f]quinoline boronic acid ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacological inhibition of Rho-kinase (ROCK) signaling enhances cisplatin resistance in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Chroman 1 Dihydrochloride Outperforms Y-27632 as a More Potent and Selective ROCK Inhibitor at Nanomolar Concentrations
For researchers in cell therapy, regenerative medicine, and drug development, the choice of a ROCK (Rho-associated coiled-coil kinase) inhibitor is critical for enhancing cell survival and function. While Y-27632 has been a long-standing staple in laboratories, recent evidence demonstrates that Chroman 1 dihydrochloride is significantly more effective at substantially lower concentrations, offering higher potency and greater specificity.
This compound has emerged as a superior alternative to Y-27632 for inhibiting the ROCK pathway, which is crucial for regulating cell shape, motility, and apoptosis. Experimental data reveals that Chroman 1 is not only more potent, requiring a much lower concentration to achieve its effect, but it also exhibits a more selective inhibition profile, minimizing potential off-target effects. This makes Chroman 1 a more reliable and efficient tool for sensitive applications such as the culture of human pluripotent stem cells (hPSCs) and other delicate cell types.
Potency and Efficacy: A Quantitative Comparison
The most striking difference between this compound and Y-27632 lies in their effective concentrations and inhibitory potency (IC50). Chroman 1 demonstrates its efficacy at nanomolar levels, whereas Y-27632 is typically used at micromolar concentrations.
| Compound | Typical Working Concentration | IC50 for ROCK1 | IC50 for ROCK2 |
| This compound | 50 nM[1][2][3] | 52 pM[1][4][5][6] | 1 pM[1][4][5][6] |
| Y-27632 | 10 µM[7][8] | Not specified in results | Not specified in results |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that Chroman 1 is orders of magnitude more potent than Y-27632. Its picomolar IC50 values for both ROCK1 and ROCK2 highlight its exceptional inhibitory activity. In practical applications, such as promoting the survival of dissociated hPSCs, Chroman 1 is used at a final concentration of 50 nM, which is 200 times lower than the standard 10 µM concentration for Y-27632.[1][2]
Specificity and Off-Target Effects
Beyond its enhanced potency, this compound offers a cleaner inhibition profile. Y-27632 is known to have off-target effects, which can introduce variability and confounding factors in experiments.[2] In contrast, Chroman 1 is highly selective for ROCK1 and ROCK2, with minimal inhibition of other kinases at its effective concentration of 50 nM.[1][3] This high specificity reduces the likelihood of unintended cellular responses, leading to more reliable and reproducible experimental outcomes. Chroman 1 shows over 2000-fold selectivity for ROCK2 over a range of related kinases.[1]
Mechanism of Action: The ROCK Signaling Pathway
Both Chroman 1 and Y-27632 function by inhibiting the Rho-associated coiled-coil forming protein serine/threonine kinases (ROCK). The ROCK pathway plays a significant role in apoptosis and cellular contraction, particularly in response to stress such as single-cell dissociation. By inhibiting ROCK, these compounds protect cells from damage and improve their survival rates.
Experimental Protocols
To evaluate the efficacy of ROCK inhibitors, a common experimental workflow involves cell survival and proliferation assays following single-cell dissociation.
General Experimental Workflow for Assessing ROCK Inhibitor Efficacy:
-
Cell Culture: Human pluripotent stem cells (hPSCs) are cultured under standard conditions.
-
Single-Cell Dissociation: hPSC colonies are dissociated into single cells using an appropriate enzyme (e.g., Accutase).
-
Treatment: The dissociated cells are plated in media supplemented with either this compound (e.g., 50 nM) or Y-27632 (e.g., 10 µM). A control group without any ROCK inhibitor is also included.
-
Incubation: Cells are incubated for a defined period (e.g., 24-72 hours).
-
Assessment of Cell Viability and Proliferation:
-
Cell Counting: The number of viable cells is determined using a cell counter (e.g., with trypan blue exclusion).
-
Metabolic Assays: Assays such as MTT or PrestoBlue are used to assess metabolic activity, which correlates with cell number.
-
Colony Formation Assay: The ability of single cells to form new colonies is quantified.
-
-
Apoptosis Assay: The level of apoptosis is measured using methods like Annexin V/PI staining followed by flow cytometry, or caspase-3/7 activity assays.
Conclusion
References
- 1. captivatebio.com [captivatebio.com]
- 2. Chroman 1 - Superior ROCK Inhibitor for Cell Survival [captivatebio.com]
- 3. Chroman 1 | ROCK inhibitor | Captivate Bio [captivatebio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of experimental results obtained with Chroman 1 dihydrochloride using a different ROCK2 inhibitor.
A Comparative Analysis of Chroman 1 Dihydrochloride and Alternative ROCK2 Inhibitors
An objective guide for researchers, scientists, and drug development professionals on the cross-validation of experimental results through a comparative analysis of ROCK2 inhibitor performance.
This guide provides a comprehensive comparison of this compound with other commercially available Rho-associated coiled-coil kinase 2 (ROCK2) inhibitors. The data presented is compiled from various studies to assist in the selection of the most appropriate inhibitor for specific experimental needs and to facilitate the cross-validation of research findings.
Data Presentation: Quantitative Comparison of ROCK Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound against other well-known ROCK inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. A lower IC50 value indicates a higher potency.
| Inhibitor | ROCK1 IC50 | ROCK2 IC50 | Other Kinase IC50 | Key Features |
| This compound | 52 pM[1][2] | 1 pM[1][2] | MRCK: 150 nM[1][2], PKA: >20,000 nM[3], AKT1: >20,000 nM[3] | Highly potent and selective for ROCK2.[1][2][3] |
| Y-27632 | 220 nM | 300 nM | - | Widely used, but less potent and selective than Chroman 1.[3] |
| KD025 (Belumosudil) | 24 µM | 105 nM | - | Selective for ROCK2 over ROCK1.[4] |
| Fasudil | 0.33 µM (Ki) | 0.158 µM | PKA: 4.58 µM, PKC: 12.30 µM, PKG: 1.650 µM | Non-specific RhoA/ROCK inhibitor.[5] |
| Ripasudil (K-115) | 51 nM | 19 nM | - | Specific inhibitor of ROCK.[5] |
| Thiazovivin | - | - | - | Potent ROCK inhibitor used in stem cell applications.[5] |
Note: IC50 values can vary slightly between different experimental setups. The data presented here is for comparative purposes.
Experimental Protocols
To ensure the reproducibility and cross-validation of experimental results, detailed methodologies are crucial. Below are representative protocols for key experiments frequently performed with ROCK inhibitors.
In Vitro Kinase Inhibition Assay
This assay is used to determine the IC50 values of inhibitors against their target kinases.
Objective: To measure the potency of a test compound (e.g., Chroman 1) against ROCK1 and ROCK2.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Kinase substrate (e.g., Long S6K substrate peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (inhibitor) at various concentrations
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay, which correlates with kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.
Cell-Based Myosin Light Chain (MLC) Phosphorylation Assay
This assay assesses the ability of an inhibitor to block ROCK activity within a cellular context.
Objective: To determine the cellular potency of a ROCK inhibitor by measuring the phosphorylation of Myosin Light Chain (MLC), a downstream target of ROCK.
Materials:
-
A suitable cell line (e.g., HeLa or vascular smooth muscle cells)
-
Test compound (inhibitor) at various concentrations
-
Agonist to stimulate ROCK activity (e.g., U-46619 or serum)
-
Cell lysis buffer
-
Antibodies: anti-phospho-MLC2 (Thr18/Ser19) and anti-total-MLC2
-
Western blotting or ELISA reagents and equipment
Procedure:
-
Culture the cells to an appropriate confluency.
-
Pre-treat the cells with different concentrations of the test compound for a specified time.
-
Stimulate the cells with the agonist to induce MLC phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Quantify the levels of phosphorylated MLC and total MLC using Western blotting or ELISA.
-
Normalize the phosphorylated MLC levels to the total MLC levels.
-
Plot the normalized phospho-MLC levels against the inhibitor concentration to determine the IC50 value in a cellular context.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the role of ROCK inhibitors and how to design cross-validation studies.
ROCK Signaling Pathway
The Rho/ROCK pathway plays a crucial role in regulating cell shape, motility, and contraction.[6] ROCK1 and ROCK2 are the two main isoforms of Rho-kinase.[6]
Caption: The ROCK signaling pathway, illustrating the points of intervention for ROCK inhibitors.
Experimental Workflow for Cross-Validation
To cross-validate findings, a parallel experimental design is recommended, where the effects of Chroman 1 are compared directly with an alternative ROCK2 inhibitor.
Caption: A logical workflow for the cross-validation of experimental results using different ROCK2 inhibitors.
Logical Relationship: Inhibitor Selection Funnel
The selection of an appropriate ROCK inhibitor depends on the specific requirements of the experiment. This diagram illustrates a decision-making process.
Caption: A decision funnel to guide the selection of a ROCK inhibitor based on experimental needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Chroman 1 | ROCK inhibitor | Captivate Bio [captivatebio.com]
- 4. Selective ROCK2 inhibition in focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A review on ROCK-II inhibitors: From molecular modelling to synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of ROCK Inhibitors: Chroman 1 Dihydrochloride vs. Y-27632
A Head-to-Head Evaluation of Potency, Selectivity, and Off-Target Effects for Researchers
The inhibition of Rho-associated coiled-coil forming protein serine/threonine kinases (ROCK) is crucial in various research applications, from stem cell culture to studies on cancer biology and neuroscience. Y-27632 has long been the most widely used ROCK inhibitor. However, newer compounds like Chroman 1 dihydrochloride have emerged, claiming superior potency and specificity. This guide provides an objective, data-driven comparison of this compound and Y-27632, with a specific focus on their off-target effect profiles to help researchers make an informed choice for their experiments.
Mechanism of Action: Targeting the ROCK Signaling Pathway
Both Chroman 1 and Y-27632 are small molecule inhibitors that target the two highly homologous ROCK isoforms, ROCK1 and ROCK2. They function as ATP-competitive inhibitors, binding to the kinase domain of the ROCK proteins and preventing the phosphorylation of downstream substrates.[1][2] The primary downstream effect of ROCK is the regulation of the actin cytoskeleton, which influences cell shape, adhesion, motility, and contraction.[3] By inhibiting ROCK, these compounds can prevent cellular phenomena like apoptosis in dissociated human pluripotent stem cells (hPSCs), making them invaluable tools in cell culture.[4][5]
Caption: The RhoA/ROCK signaling pathway targeted by Chroman 1 and Y-27632.
Data Presentation: Potency and Selectivity
A critical differentiator between the two inhibitors is their potency, measured by the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ). Lower values indicate higher potency. Chroman 1 is demonstrably more potent than Y-27632 by several orders of magnitude.[6][7]
| Compound | Target | IC₅₀ / Kᵢ (nM) | Reference(s) |
| Chroman 1 | ROCK2 | 0.001 | [6][8][9] |
| ROCK1 | 0.052 | [6][8][9] | |
| MRCK | 150 | [8][9] | |
| PKA | >20,000 | [6] | |
| AKT1 | >20,000 | [6] | |
| Y-27632 | ROCK1 | ~140 - 220 | [7][10] |
| ROCK2 | ~300 | [7] | |
| Other Kinases (PKC, PAK, etc.) | >200-fold higher than ROCK | [10] | |
| Citron Kinase, PKN | >20-30-fold higher than ROCK | [1] |
Note: IC₅₀ and Kᵢ values can vary slightly between different experimental setups. Values are converted to nM for consistent comparison.
Comparative Analysis of Off-Target Effects
This compound: Chroman 1 is a highly selective ROCK inhibitor.[8][9] Its picomolar potency means it can be used at very low concentrations (typically 50 nM) to achieve effective ROCK inhibition.[5][6] At this concentration, it has been shown to have no significant off-target kinase inhibition.[6] The high specificity of Chroman 1, combined with the low required dosage, greatly reduces the likelihood of unintended interactions with other cellular pathways.[11] This makes it a superior choice for experiments where precise and clean inhibition of the ROCK pathway is paramount.
Y-27632: While Y-27632 is selective for ROCK over many other kinases, its lower potency necessitates a much higher working concentration, typically 10 µM.[5][7] At this concentration, the risk of off-target effects increases. Concerns have been raised in the scientific community about known off-target inhibition at this standard dose.[5] Some studies suggest that certain biological effects attributed to Y-27632, such as the "conditional reprogramming" of epithelial cells, may be driven by mechanisms beyond ROCK inhibition, implying the involvement of off-target activities.[12][13] Although its affinity for ROCK is significantly higher than for other kinases like PKA, PKC, and PAK, the micromolar concentrations used in experiments can lead to the inhibition of these less sensitive targets.[10][14]
Experimental Protocols
Kinase Inhibition Assay (General Methodology)
To determine the IC₅₀ values and assess the specificity of inhibitors like Chroman 1 and Y-27632, a common method is an in vitro kinase assay.
-
Reagents and Materials:
-
Recombinant human ROCK1/ROCK2 kinase.
-
Kinase-specific substrate (e.g., a peptide like MYPT1).
-
ATP (Adenosine triphosphate), often radiolabeled (³²P-ATP or ³³P-ATP).
-
Kinase reaction buffer (containing MgCl₂, DTT, etc.).
-
Serial dilutions of the inhibitor (Chroman 1 or Y-27632).
-
Phosphocellulose paper or other capture medium.
-
Scintillation counter or luminescence/fluorescence plate reader.
-
-
Procedure:
-
The kinase reaction is set up in a multi-well plate. Each well contains the reaction buffer, the specific ROCK enzyme, and the substrate.
-
A range of concentrations of the inhibitor (e.g., from 1 pM to 100 µM) is added to the wells. A control well with no inhibitor (vehicle, e.g., DMSO) is included.
-
The reaction is initiated by adding ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 20-30 minutes).
-
The reaction is stopped, typically by adding a strong acid like phosphoric acid.
-
A portion of the reaction mixture from each well is spotted onto phosphocellulose paper. The paper binds the phosphorylated substrate but not the unused ATP.
-
The paper is washed multiple times to remove any unbound radiolabeled ATP.
-
The amount of radioactivity remaining on the paper, corresponding to the phosphorylated substrate, is measured using a scintillation counter. For non-radioactive assays, a specific antibody and a detection reagent are used to generate a signal (luminescence or fluorescence).
-
The data (kinase activity vs. inhibitor concentration) is plotted to generate a dose-response curve. The IC₅₀ value is calculated from this curve as the concentration of the inhibitor that reduces kinase activity by 50%.
-
-
Specificity Profiling:
-
To determine off-target effects, this same procedure is repeated using a large panel of different kinases (e.g., PKA, AKT1, MRCK, etc.) with their respective substrates. The inhibitor is typically tested at a fixed, high concentration (e.g., 1 µM or 10 µM). A significant reduction in activity for any of these other kinases indicates an off-target effect.
-
Caption: Workflow for in vitro kinase profiling to assess inhibitor specificity.
Conclusion
For researchers requiring precise and targeted inhibition of the ROCK signaling pathway, This compound is the superior choice over Y-27632. Its picomolar potency allows for effective ROCK inhibition at nanomolar concentrations, a range where it displays a clean off-target profile.[6][11] In contrast, the much higher micromolar concentrations required for Y-27632 activity come with a documented risk of off-target effects, which can confound experimental results.[5] While Y-27632 remains a useful tool, its potential for non-specific interactions must be considered when interpreting data. Therefore, for applications demanding high specificity, such as in stem cell research or detailed signaling studies, Chroman 1 offers a more reliable and less ambiguous alternative.[15]
References
- 1. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Introduction to ROCK inhibitors for hPSC culture – Captivate Bio [captivatebio.com]
- 6. Chroman 1 | ROCK inhibitor | Captivate Bio [captivatebio.com]
- 7. ser25-protein-kinase-c-19-31.com [ser25-protein-kinase-c-19-31.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. precisionfda.org [precisionfda.org]
- 11. Chroman 1 - Superior ROCK Inhibitor for Cell Survival [captivatebio.com]
- 12. Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellculturedish.com [cellculturedish.com]
Evaluating the therapeutic potential of Chroman 1 dihydrochloride in comparison to clinically approved ROCK inhibitors.
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive evaluation of Chroman 1 dihydrochloride, a novel and highly potent Rho-associated coiled-coil kinase (ROCK) inhibitor, in comparison to clinically approved ROCK inhibitors: Fasudil, Ripasudil, and Netarsudil. The information presented is intended to assist researchers, scientists, and drug development professionals in assessing the therapeutic potential of Chroman 1.
Introduction to ROCK Inhibition
Rho-associated coiled-coil kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton.[1] They are key downstream effectors of the small GTPase RhoA.[1] The ROCK signaling pathway is involved in a multitude of cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[1] Dysregulation of the ROCK pathway has been implicated in the pathophysiology of various diseases, making ROCK a compelling therapeutic target.
Clinically approved ROCK inhibitors have demonstrated efficacy in treating conditions such as glaucoma and ocular hypertension.[2][3][4] These agents primarily function by increasing the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure.[4][5] Furthermore, the therapeutic potential of ROCK inhibitors is being explored in a wider range of diseases, including cardiovascular disorders, neurological conditions, and cancer.[6]
Chroman 1 is a novel ROCK inhibitor that has shown exceptional potency and selectivity in preclinical studies.[7][8][9][10][11] This guide will delve into a detailed comparison of Chroman 1 with the established clinical ROCK inhibitors, focusing on their biochemical potency, kinase selectivity, cellular activity, and clinical applications.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and the clinically approved ROCK inhibitors.
Table 1: In Vitro Potency (IC50) Against ROCK Isoforms
| Compound | ROCK1 IC50 | ROCK2 IC50 | Reference(s) |
| Chroman 1 | 52 pM | 1 pM | [7][8][9][10][11] |
| Y-27632 | 71 nM | 46 nM | [12] |
| Fasudil | - | - | - |
| Ripasudil | - | - | - |
| Netarsudil | - | - | - |
Table 2: Kinase Selectivity
| Compound | Primary Target(s) | Other Notable Inhibited Kinases (IC50) | Reference(s) |
| Chroman 1 | ROCK1, ROCK2 | MRCK (150 nM), PKA (>20,000 nM), AKT1 (>20,000 nM) | [7][8][9] |
| Y-27632 | ROCK1, ROCK2 | Known to have off-target effects at higher concentrations | [7][13] |
| Fasudil | ROCK1, ROCK2 | Non-selective against 8 out of 27 tested kinases | [1] |
| Ripasudil | ROCK1, ROCK2 | - | |
| Netarsudil | ROCK, Norepinephrine Transporter (NET) | - | [4] |
Table 3: Clinically Approved ROCK Inhibitors and Their Applications
| Drug | Brand Name(s) | Approved Indication(s) | Dosing Regimen (for Glaucoma) | Common Adverse Events | Reference(s) |
| Fasudil | Eril | Cerebral vasospasm (Japan) | Not applicable | - | [14] |
| Ripasudil | Glanatec | Glaucoma, Ocular Hypertension (Japan) | 0.4% twice daily | Conjunctival hyperemia | [2][5][15] |
| Netarsudil | Rhopressa, Rhokiinsa | Glaucoma, Ocular Hypertension (USA, EU) | 0.02% once daily | Conjunctival hyperemia, corneal verticillata, conjunctival hemorrhage | [2][4][5][15][16][17] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used in the evaluation of ROCK inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the ROCK enzyme (ROCK1 or ROCK2), a specific peptide substrate (e.g., a derivative of myosin light chain), and ATP in a suitable kinase buffer.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., Chroman 1) to the reaction mixture. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow for the phosphorylation of the substrate.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as:
-
Radiometric Assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assay: Using a commercial kit (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.[18]
-
ELISA-based Assay: Using an antibody that specifically recognizes the phosphorylated form of the substrate.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cellular Potency Assay (Myosin Light Chain Phosphorylation)
This assay assesses the ability of an inhibitor to block ROCK activity within a cellular context by measuring the phosphorylation of a downstream target, Myosin Light Chain (MLC).
Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HeLa or vascular smooth muscle cells) in a multi-well plate and grow to a desired confluency.
-
Serum Starvation (Optional): To reduce basal ROCK activity, cells can be serum-starved for a period before stimulation.
-
Inhibitor Treatment: Treat the cells with various concentrations of the ROCK inhibitor for a specific duration.
-
Stimulation: Induce ROCK activity by treating the cells with a known agonist, such as lysophosphatidic acid (LPA) or by introducing cellular stress.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for phosphorylated MLC (p-MLC) and total MLC.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Quantification: Quantify the band intensities for p-MLC and total MLC. The ratio of p-MLC to total MLC is used to determine the level of ROCK inhibition at different inhibitor concentrations.
Cell Viability and Proliferation Assays
These assays are used to evaluate the cytoprotective effects of ROCK inhibitors, particularly in the context of single-cell dissociation and cryopreservation of sensitive cell types like human pluripotent stem cells (hPSCs).
Protocol (using a colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo®):
-
Cell Seeding: Dissociate hPSCs into single cells and seed them at a low density in a multi-well plate in the presence of varying concentrations of the ROCK inhibitor.
-
Incubation: Culture the cells for a defined period (e.g., 24-72 hours).
-
Reagent Addition: Add the assay reagent (e.g., MTT or CellTiter-Glo® reagent) to each well.
-
Incubation: Incubate according to the manufacturer's instructions to allow for the conversion of the substrate into a detectable product.
-
Measurement: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader. The signal is proportional to the number of viable cells.
-
Data Analysis: Compare the viability of cells treated with the inhibitor to untreated controls.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of ROCK inhibitors.
Caption: The Rho/ROCK signaling pathway and points of inhibition.
References
- 1. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Application of Rho Kinase Inhibitors in the Management of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Chroman 1 | ROCK inhibitor | Captivate Bio [captivatebio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A Versatile Polypharmacology Platform Promotes Cytoprotection and Viability of Human Pluripotent and Differentiated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chroman 1 - Superior ROCK Inhibitor for Cell Survival [captivatebio.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Chroman 1 Dihydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Chroman 1 dihydrochloride, a potent and selective ROCK inhibitor. Adherence to these guidelines is critical due to the compound's potential hazards.
This compound is classified as harmful if swallowed, a skin and eye irritant, and very toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, all handling and disposal must be conducted with the appropriate personal protective equipment and in accordance with institutional and regulatory standards.
Chemical and Hazard Profile
A summary of the key characteristics and hazards associated with this compound is provided below.
| Property | Value |
| Chemical Formula | C₂₄H₃₀Cl₂N₄O₄ |
| Molecular Weight | 509.43 g/mol |
| Appearance | Solid, Pale pink crystals |
| Hazards | Harmful if swallowed (H302)[1][2][3], Causes skin irritation (H315)[2][3], Causes serious eye irritation (H319)[2][3], Very toxic to aquatic life with long lasting effects (H410)[1] |
| Storage | Store at -20°C as a powder or -80°C in solvent.[1][4] Keep container tightly sealed in a cool, well-ventilated area away from sunlight and ignition sources.[1][2] |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound, from initial preparation to final waste hand-off.
1. Personal Protective Equipment (PPE) and Preparation:
-
Eye Protection: Wear safety goggles with side-shields.[1][2]
-
Hand Protection: Use appropriate chemical-resistant gloves.[1][2]
-
Body Protection: Don an impervious lab coat or apron.[1][2][5]
-
Respiratory Protection: If working with the powder form or if dust may be generated, use a suitable respirator.[1][5]
-
Work Area: Ensure disposal activities are conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] Confirm that a safety shower and eyewash station are readily accessible.[1][5]
2. Handling Unused or Waste Material:
-
Do not dispose of this compound down the drain or with regular laboratory trash.[3] Its high aquatic toxicity necessitates specialized disposal.[1]
3. Decontamination of Labware:
-
For glassware and equipment contaminated with this compound, decontaminate by scrubbing with alcohol.[1][2]
-
Collect the alcohol rinse as hazardous waste.
4. Packaging for Disposal:
-
Place the this compound waste into a clearly labeled, sealed container suitable for hazardous chemical waste.
-
If the original container is used, ensure it is in good condition and the label is intact. If not, use a new, appropriate container and label it clearly with the chemical name and associated hazards.
5. Waste Disposal:
-
Dispose of the contained waste through an approved waste disposal plant or licensed chemical disposal agency.[1][5]
-
All disposal must be conducted in accordance with prevailing country, federal, state, and local regulations.[1][2] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup.
6. Accidental Spills:
-
Wearing full PPE, prevent further leakage and keep the material away from drains and water courses.[1][2]
-
For liquid spills, absorb with an inert, finely-powdered material such as diatomite or universal binders.
-
For solid spills, carefully sweep up the material and place it in a suitable container for disposal.[6]
-
Collect any spillage and dispose of it as hazardous waste.[1]
-
Decontaminate the spill area with alcohol and collect the cleaning materials for disposal.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Chroman 1 dihydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Chroman 1 dihydrochloride. Adherence to these procedures is vital for ensuring personal safety and proper chemical management.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1][2] Furthermore, it may cause respiratory irritation and is very toxic to aquatic life with long-lasting effects.[2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) Requirements
The selection of PPE is critical and should be based on a thorough risk assessment of the procedures to be performed. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye and Face Protection | Safety goggles with side-shields or a face shield | Must be worn at all times to protect against splashes and airborne particles.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Nitrile gloves are a common choice for chemical protection.[5] Always inspect gloves for tears or punctures before use and change them frequently. |
| Body Protection | Laboratory coat or impervious clothing | A lab coat should be worn to protect skin and clothing from contamination.[3][4] For procedures with a higher risk of splashing, chemical-resistant aprons or coveralls should be considered.[5][6] |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Required when there is a risk of inhaling dust or aerosols, especially outside of a fume hood.[4] All handling of solid this compound should ideally be done in a certified chemical fume hood to minimize inhalation exposure.[4] |
Operational Plan for Safe Handling
A systematic approach to the use of PPE is essential for ensuring its effectiveness. The following step-by-step guide outlines the procedures for donning, using, and doffing PPE when working with this compound.
1. Preparation and Donning PPE:
-
Pre-Procedure Check: Before entering the laboratory, ensure that long hair is tied back and loose clothing or jewelry is secured.
-
Hand Washing: Thoroughly wash and dry your hands.
-
Body Protection: Don a laboratory coat, ensuring it is fully buttoned.
-
Respiratory Protection: If required, perform a fit test for your respirator according to your institution's guidelines. Don the respirator.
-
Eye Protection: Put on safety goggles.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
2. Handling this compound:
-
Ventilation: All work with this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid the formation of dust and aerosols.[1][3]
-
Avoid Contact: Take extreme care to avoid direct contact with the skin, eyes, and clothing.[1][3]
-
Hygiene: Do not eat, drink, or smoke in the area where this compound is handled.[1][3]
-
Spill Management: In case of a spill, evacuate the area and follow your institution's spill response protocol. Small spills can be absorbed with an inert material and collected for disposal.[1]
3. Doffing PPE and Decontamination:
-
Gloves: Remove gloves first by peeling them off from the cuff downwards without touching the outer surface.
-
Goggles/Face Shield: Remove eye protection from the back of the head.
-
Lab Coat: Remove the lab coat by unbuttoning it and rolling it down from the shoulders, ensuring the contaminated outer surface is folded inward.
-
Respirator: Remove the respirator, if worn.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[1][3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste: Unused this compound and any solutions containing it should be disposed of as hazardous chemical waste.[1][3] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with this compound should be placed in a designated hazardous waste container.[1]
-
Environmental Precautions: Do not allow the chemical to enter drains or waterways.[1][3] In case of an environmental release, collect the spillage and report it according to your institution's protocols.[3]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound, from the initial risk assessment to the final disposal of waste.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
